7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane
Beschreibung
BenchChem offers high-quality 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
7-pyrimidin-2-yl-2,7-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-3-12(4-7-13-9-12)10-16(8-1)11-14-5-2-6-15-11/h2,5-6,13H,1,3-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXIQDDHDRTARB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)CN(C1)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical structure and properties of 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane
Classification: Pharmacophore Scaffold / High-Value Intermediate Domain: Medicinal Chemistry & Drug Design
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from planar, aromatic-rich structures to three-dimensional, sp^3-rich scaffolds is a critical strategy for improving clinical success rates. 7-(Pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane represents a quintessential "privileged scaffold" in this paradigm.
This molecule combines a rigid spirocyclic core (2,7-diazaspiro[4.5]decane) with a heteroaromatic anchor (pyrimidine). The spiro-fusion creates a defined vector that projects substituents into specific regions of a binding pocket, inaccessible to flat piperazine or piperidine analogs. This guide details the physicochemical properties, synthetic pathways, and medicinal utility of this scaffold, specifically for researchers targeting GPCRs, kinases, and protein-protein interactions (PPIs).
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]
The molecule consists of a spiro-fused bicyclic system where a five-membered pyrrolidine ring shares a single carbon atom (C5) with a six-membered piperidine ring.
Structural Specifications
| Property | Detail |
| IUPAC Name | 7-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane |
| Core Scaffold | 2,7-Diazaspiro[4.5]decane |
| Key Substituent | Pyrimidin-2-yl (attached at N-7) |
| Reactive Handle | Secondary Amine at N-2 (Pyrrolidine ring) |
| Isomerism | Achiral (plane of symmetry), but derivatives at N-2 may introduce chirality depending on substitution.[1][2][3] |
| Molecular Formula | C₁₂H₁₈N₄ |
| Molecular Weight | 218.30 g/mol |
The N-7 vs. N-2 Distinction
In the 2,7-diazaspiro[4.5]decane system, the nitrogen atoms have distinct reactivities and spatial properties:
-
N-7 (Piperidine Nitrogen): In this specific molecule, it is capped with a pyrimidine ring. This conjugation significantly reduces the basicity of N-7 due to the electron-withdrawing nature of the diazine ring.
-
N-2 (Pyrrolidine Nitrogen): This remains a highly basic, nucleophilic secondary amine (
), serving as the primary handle for library generation (e.g., amide coupling, reductive amination).
Physicochemical Profile
The incorporation of the spirocyclic core significantly alters the physicochemical landscape compared to linear analogs.
Calculated & Estimated Properties
| Property | Value (Est.) | Clinical Significance |
| cLogP | 0.8 – 1.2 | Optimal Lipophilicity: Lower than biphenyl/biaryl analogs, improving metabolic stability and reducing promiscuous binding. |
| TPSA | ~45 Ų | Membrane Permeability: Favorable for CNS penetration and oral bioavailability. |
| pKa (N-2) | ~10.5 | High Basicity: Typical of secondary pyrrolidines; likely protonated at physiological pH, aiding solubility. |
| pKa (N-7) | ~3.5 | Low Basicity: The pyrimidine lone pairs are involved in the aromatic system or withdrawn, making this nitrogen non-ionizable at pH 7.4. |
| Fsp³ | 0.67 | High Saturation: Correlates with higher solubility and lower attrition rates in drug development (Lovering et al., 2009). |
Synthetic Methodology
The synthesis of 7-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane typically follows a Nucleophilic Aromatic Substitution (S_NAr) strategy, utilizing the commercially available tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate.
Protocol: S_NAr Synthesis & Deprotection
Reagents:
-
tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate (Start Material)
-
2-Chloropyrimidine (Electrophile)
-
DIPEA (N,N-Diisopropylethylamine) or K₂CO₃ (Base)
-
DMF or DMSO (Solvent)
-
TFA (Trifluoroacetic acid) or HCl/Dioxane (Deprotection)
Step-by-Step Workflow:
-
S_NAr Coupling:
-
Dissolve tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate (1.0 equiv) in DMF (0.2 M).
-
Add DIPEA (2.5 equiv) followed by 2-chloropyrimidine (1.2 equiv).
-
Heat the reaction mixture to 80–100 °C for 4–12 hours. Monitor by LCMS for the formation of the N-7 pyrimidinyl intermediate.
-
Note: The N-2 Boc group protects the pyrrolidine nitrogen, ensuring regioselectivity at N-7.
-
-
Workup:
-
Dilute with EtOAc, wash with water and brine (to remove DMF). Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc) if necessary.
-
-
Deprotection (Boc Removal):
-
Dissolve the intermediate in DCM.
-
Add TFA (10–20 equiv) or 4M HCl in Dioxane at 0 °C. Stir at RT for 1–2 hours.
-
Concentrate in vacuo. Neutralize with weak basic resin or NaHCO₃ wash to obtain the free amine 7-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane .
-
Synthetic Pathway Visualization
Figure 1: Synthetic route highlighting the regioselective installation of the pyrimidine moiety via S_NAr chemistry.
Medicinal Chemistry Utility
This scaffold is not merely a linker; it is a functional pharmacophore used to modulate biological activity and pharmacokinetic (PK) properties.
A. The "Vector" Effect
Unlike a piperazine linker, which projects substituents at a 180° angle (linear), the spiro[4.5]decane system introduces a "kink" or specific dihedral angle. This allows the molecule to explore novel chemical space within a binding pocket, potentially picking up unique hydrogen bonds or hydrophobic interactions.
B. Basicity Modulation
The pyrimidine ring at N-7 serves as an electron sink.
-
Without Pyrimidine: The N-7 amine would be basic (pKa ~10), leading to a diprotic, highly polar molecule that might struggle to cross the Blood-Brain Barrier (BBB).
-
With Pyrimidine: The N-7 basicity is quenched. The molecule remains monobasic (at N-2), optimizing the logD for oral absorption and CNS penetration.
C. Case Studies in Drug Discovery
-
HDAC Inhibitors: Spirocyclic piperidines have been utilized to link the zinc-binding group (ZBG) to the surface recognition cap, improving selectivity for HDAC isoforms (Snippet 1.6).
-
KRAS G12D: The 2,7-diazaspiro system has been identified in machine-learning-guided screens for KRAS inhibitors, acting as a rigid scaffold that fits into the switch-II pocket (Snippet 1.6).
-
Chemokine Antagonists: Similar spiro-scaffolds are prevalent in CCR5 and CCR2 antagonists, where the rigid core restricts the conformation of the pendant aryl groups, reducing the entropic penalty of binding.
Structural Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) logic of the scaffold.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
PharmaBlock. (2025).[4] Spirocyclic Piperidines in Drug Discovery. PharmaBlock Whitepapers.[4] Link
-
Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a Library of Spirocyclic Piperidines. Organic Letters. Link
-
BenchChem. (2025). Validating the Mechanism of Action for 6,7-Diazaspiro[4.5]decane-Based Drugs. Link
Sources
- 1. US10550107B2 - Process for the preparation of N-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethyl amino)-(2E)-2-butenamide (2Z)-2-butenedioate (1:2) and its polymorphs thereof - Google Patents [patents.google.com]
- 2. hycell.tw [hycell.tw]
- 3. CN112312904A - Spiro compounds - Google Patents [patents.google.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
The Architectural Elegance of Pyrimidine-Substituted Diazaspiro Scaffolds: A Technical Guide to Their Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the quest for novel molecular architectures that can effectively modulate biological targets is perpetual. Among the myriad of scaffolds, the fusion of a pyrimidine ring with a diazaspirocyclic core has emerged as a particularly promising strategy. This combination marries the proven biological relevance of the pyrimidine nucleus, a cornerstone of nucleic acids and numerous pharmaceuticals, with the three-dimensional complexity and favorable physicochemical properties of diazaspiro scaffolds. This in-depth technical guide provides a comprehensive exploration of the medicinal chemistry applications of pyrimidine-substituted diazaspiro compounds, delving into their design, synthesis, and biological evaluation across various therapeutic areas.
The Strategic Advantage of Hybridization: Pyrimidine and Diazaspiro Scaffolds
The pyrimidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of DNA and RNA and a key component in a multitude of approved drugs.[1][2][3] Its nitrogen atoms provide crucial hydrogen bonding interactions with biological targets, and its aromatic nature allows for diverse functionalization.[4] Diazaspirocycles, bicyclic compounds sharing a single nitrogen atom, offer a rigid, three-dimensional framework that can enhance binding affinity and selectivity by presenting substituents in a well-defined spatial orientation.[4] The incorporation of a diazaspiro moiety can also improve physicochemical properties such as solubility and metabolic stability, which are critical for drug development.[4]
The strategic combination of these two entities creates a powerful molecular framework with the potential to address a wide range of therapeutic targets with high potency and selectivity. This guide will explore the application of these hybrid scaffolds in oncology, virology, and beyond.
Oncology: Targeting Kinases with Precision
A primary focus of research into pyrimidine-substituted diazaspiro scaffolds has been the development of potent and selective kinase inhibitors for the treatment of cancer. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[5] The pyrimidine core of these hybrid molecules can mimic the adenine region of ATP, the natural substrate for kinases, allowing them to act as competitive inhibitors.[4]
A notable example is the development of 2,4-diaminopyrimidine derivatives incorporating a 1,4,8-triazaspiro[4.5]decan-3-one scaffold.[6] These compounds have demonstrated significant antitumor activity against a panel of cancer cell lines, including A549 (lung carcinoma), HCT-116 (colon carcinoma), PC-3 (prostate cancer), and MCF-7 (breast cancer).[6] The diazaspiro moiety plays a crucial role in orienting the molecule within the ATP-binding pocket of the target kinase, while the pyrimidine core engages in key hydrogen bonding interactions.
Structure-Activity Relationship (SAR) Insights
SAR studies of these anticancer agents have revealed several key insights. The nature of the substituent on the aniline ring at the C4 position of the pyrimidine and the substitution on the diazaspiro scaffold significantly influence the inhibitory potency and selectivity.[6] For instance, the presence of specific functional groups can enhance binding affinity and lead to improved efficacy.[6]
| Compound | Scaffold | Target Cancer Cell Lines | IC50 (µM) |
| 9k | 2,4-diaminopyrimidine-1,4,8-triazaspiro[4.5]decan-3-one | A549, HCT-116, PC-3, MCF-7 | 2.14, 3.59, 5.52, 3.69 |
| 13f | 2,4-diaminopyrimidine-1,4,8-triazaspiro[4.5]decan-3-one | A549, HCT-116, PC-3, MCF-7 | 1.98, 2.78, 4.27, 4.01 |
Table 1: In vitro anticancer activity of representative pyrimidine-substituted diazaspiro compounds.[6]
Experimental Protocol: Synthesis of a 2,4-Diaminopyrimidine-Diazaspiro Scaffold
The synthesis of these complex molecules often involves a multi-step approach. A general protocol for the synthesis of a 2,4-diaminopyrimidine derivative linked to a diazaspiro scaffold is outlined below.
Step 1: Synthesis of the Diazaspiro Intermediate
-
React a suitable starting material, such as a cyclic ketone, with an amine and a source of cyanide in a Strecker reaction to form an aminonitrile.
-
Hydrolyze the nitrile to a carboxylic acid.
-
Perform an intramolecular cyclization to form the lactam of the diazaspirocycle.
-
Reduce the lactam to the corresponding amine.
Step 2: Coupling with the Pyrimidine Core
-
Start with a di-substituted pyrimidine, such as 2,4-dichloropyrimidine.
-
Perform a nucleophilic aromatic substitution (SNAr) with a desired amine at the C4 position.
-
In a subsequent SNAr reaction, couple the diazaspiro intermediate at the C2 position of the pyrimidine ring.
Step 3: Final Modification and Purification
-
Introduce further diversity by modifying the substituent on the aniline ring or the diazaspiro scaffold.
-
Purify the final compound using column chromatography or recrystallization.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a specific kinase is typically evaluated using an in vitro assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[5]
Materials:
-
Purified kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Antiviral Applications: Blocking Viral Entry
Beyond oncology, pyrimidine-substituted diazaspiro scaffolds have shown promise as antiviral agents. A novel pyrimidyl-di(diazaspiroalkane) derivative, 3,3'-(5-nitropyrimidine-4,6-diyl)bis-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane tetrachloride dihydrochloride, has been synthesized and found to inhibit the replication of a broad range of viruses, including various strains of HIV.[4][7][8]
The mechanism of action for this class of compounds involves blocking the initial attachment of the virus to the host cell.[7] Specifically, they interact with heparan sulfate proteoglycans on the cell surface, which are used by many viruses as a primary attachment receptor.[7] By occupying these binding sites, the pyrimidine-substituted diazaspiro compound effectively prevents the virus from gaining entry into the cell. This mode of action, targeting a host cell component rather than a viral enzyme, is a promising strategy for overcoming viral resistance.[7]
| Virus | Strain | EC50 (µg/mL) |
| HIV-1 | IIIB | 0.8 |
| HIV-1 | 6S | 0.6 |
| HIV-1 | RF | 0.5 |
| HIV-2 | ROD | 1.0 |
Table 2: Antiviral activity of a pyrimidyl-di(diazaspiroalkane) derivative against various HIV strains.[7]
Experimental Protocol: Antiviral Assay (HIV Replication)
The antiviral activity of these compounds can be assessed by measuring their ability to inhibit viral replication in cell culture.
Materials:
-
Host cells (e.g., MT-4 cells)
-
HIV stock
-
Test compound
-
Cell culture medium
-
Reagents for measuring viral replication (e.g., p24 antigen ELISA kit)
Procedure:
-
Seed host cells in a 96-well plate.
-
Add serial dilutions of the test compound to the cells.
-
Infect the cells with a known amount of HIV.
-
Incubate the plate for several days to allow for viral replication.
-
Harvest the cell supernatant.
-
Quantify the amount of viral replication by measuring the level of a viral protein, such as the p24 antigen, using an ELISA.
-
Calculate the concentration of the compound that inhibits viral replication by 50% (EC50).
Future Directions and Conclusion
The fusion of pyrimidine and diazaspiro scaffolds represents a powerful approach in modern medicinal chemistry. The examples highlighted in this guide demonstrate their potential in developing novel therapeutics for cancer and viral infections. The inherent three-dimensionality and tunable physicochemical properties of the diazaspiro core, combined with the proven biological relevance of the pyrimidine ring, provide a rich chemical space for further exploration.
Future research in this area will likely focus on:
-
Expanding the therapeutic applications: Investigating the potential of these scaffolds against other targets, such as G protein-coupled receptors (GPCRs) and enzymes involved in neurodegenerative diseases.[9][10]
-
Developing more efficient and diverse synthetic routes: Creating novel methodologies to access a wider range of pyrimidine-substituted diazaspiro analogues.
-
Utilizing computational chemistry: Employing in silico methods to guide the design of more potent and selective inhibitors.
References
- Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative. (2017).
- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (n.d.). New Journal of Chemistry.
- Synthesis of new pyrimidine derivatives and study their antibacterial activity: Comput
- WO2017069661A1 - Pyrimidyl-di(diazaspiro-alkanes) with antiviral activity. (n.d.).
- WO/2017/069661 PYRIMIDYL-DI(DIAZASPIRO-ALKANES) WITH ANTIVIRAL ACTIVITY. (2017).
- Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). MDPI.
- Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. (2020).
- Antibacterial activity of pyrimidine derivatives. (n.d.).
- 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis. (n.d.). ChemicalBook.
- Synthesis, Antibacterial and Anticancer Evaluation of Some Pyrimidine Deriv
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024).
- Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds. (n.d.). Benchchem.
- Application Notes and Protocols for High-Throughput Screening of Pyrimidine-Based Kinase Inhibitors. (n.d.). Benchchem.
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025).
- Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. (n.d.). Benchchem.
- (PDF) SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. (2025).
- Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. (n.d.). PubMed.
- Exploring 4,7-Disubstituted Pyrimido[4,5- d]pyrimidines as Antiviral and Anticancer Agents. (2024).
- Synthesis and Biological Activity of Some Novel Pyrimidine Deriv
- Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2025).
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. (2020). MDPI.
- Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. (2019). PMC.
- Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. (n.d.). PubMed.
- Technical Support Center: Efficient Synthesis of 7-Azaspiro[3.5]nonane. (n.d.). Benchchem.
- Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (n.d.). PubMed.
- Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2026).
- Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2025).
- Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. (2023). Semantic Scholar.
- Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. (2020). Journal of Applied Pharmaceutical Science.
- Allosteric Modulation of Purine and Pyrimidine Receptors. (n.d.). PMC - NIH.
- Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evalu
- Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. (2023). MDPI.
- Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane. (n.d.). Benchchem.
- Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine deriv
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). PMC.
- (PDF) GPCR Allosteric Modulator Discovery. (2025).
- Allosteric Modulators of G Protein-Coupled Receptors. (2022). MDPI.
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2017069661A1 - Pyrimidyl-di(diazaspiro-alkanes) with antiviral activity - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative - Novoselova - Acta Naturae [actanaturae.ru]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. researchgate.net [researchgate.net]
- 10. Allosteric Modulators of G Protein-Coupled Receptors [mdpi.com]
7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane as a drug discovery building block
7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[1]Decane: A Next-Generation 3D Building Block in Drug Discovery
The Paradigm Shift: Escaping Flatland
For decades, high-throughput combinatorial chemistry drove drug discovery toward highly aromatic, planar molecules. While easy to synthesize, these "flat" molecules often suffer from poor aqueous solubility, high metabolic clearance, and off-target promiscuity. The modern medicinal chemistry landscape has since pivoted toward three-dimensional (3D) architectures. Increasing the fraction of sp3-hybridized carbons (Fsp3) within a drug candidate directly correlates with improved physicochemical properties and a higher probability of clinical success[2].
Within this 3D paradigm, 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[1]Decane has emerged as a highly versatile Advanced Building Block (ABB). By fusing a rigid, sp3-rich diazaspiro core with a privileged pyrimidine pharmacophore, this molecule provides a pre-validated foundation for hit-to-lead optimization, particularly in the development of kinase inhibitors and protein-protein interaction (PPI) modulators.
Structural & Physicochemical Rationale (The "Why")
As an application scientist, selecting a building block is never arbitrary; it is an exercise in structural causality. The architecture of 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[1]Decane is engineered to solve specific pharmacokinetic and pharmacodynamic challenges.
-
The 2,7-Diazaspiro[1]Decane Core: The spirocyclic junction (a single carbon atom shared by a 5-membered and 6-membered ring) locks the conformation of the molecule. This rigidity reduces the entropic penalty upon target binding, thereby increasing binding affinity. Furthermore, the spirocyclic core projects substituents into all three spatial dimensions, allowing the molecule to access deep, complex binding pockets that planar heteroaromatics cannot reach[3].
-
The Pyrimidine Motif: Pyrimidine is a universally recognized "privileged scaffold"[1]. Attached at the N7 position of the spirocycle, it acts as a potent hydrogen-bond acceptor. In kinase drug discovery, this motif is routinely used to anchor the molecule into the ATP-binding hinge region[4].
-
Synergistic Causality: By pre-installing the electron-withdrawing pyrimidine ring on the N7 nitrogen, the overall basicity (pKa) of that specific amine is significantly reduced. This prevents the molecule from being overly basic—a common cause of hERG channel toxicity and poor blood-brain barrier permeability. Meanwhile, the secondary amine at the N2 position remains fully aliphatic and nucleophilic, providing an orthogonal handle for synthetic diversification.
Comparative Physicochemical Metrics
To illustrate the structural advantage of this building block, we compare it against a traditional planar analog, 1-(pyrimidin-2-yl)piperazine.
Table 1: Physicochemical Comparison of Planar vs. Spirocyclic Pyrimidine Scaffolds
| Property | 1-(Pyrimidin-2-yl)piperazine (Planar) | 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[1]Decane (3D) | Causality / Impact |
| Fsp3 (Saturation) | 0.50 (4/8 carbons) | 0.67 (8/12 carbons) | Higher Fsp3 improves aqueous solubility and reduces off-target promiscuity[2]. |
| 3D Exit Vectors | 2 (Linear/Planar) | 4 (Spherical/Orthogonal) | Spiro core projects substituents into deep, complex binding pockets[3]. |
| Conformational Rigidity | Low (Chair flip active) | High (Spiro-locked) | Reduces entropic penalty upon target binding, increasing target affinity. |
| Metabolic Stability | Moderate (Exposed | High (Sterically shielded) | The spiro carbon sterically hinders CYP450-mediated oxidation at adjacent sites. |
Mechanistic Workflows & Visualizations
The orthogonal nature of the N2 and N7 positions allows for highly controlled parallel synthesis. The diagram below maps the functionalization logic of the building block.
Figure 1: Structural logic and orthogonal functionalization pathways of the diazaspiro core.
When integrated into a broader drug discovery campaign, this building block accelerates the hit-to-lead phase by instantly upgrading a planar hit into a 3D lead candidate.
Figure 2: Hit-to-lead optimization workflow utilizing the spirocyclic pyrimidine building block.
Experimental Methodology: Self-Validating High-Throughput Functionalization
The primary synthetic challenge when utilizing 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[1]Decane is the steric hindrance surrounding the N2 secondary amine. Because the N2 atom is part of a 5-membered ring directly adjacent to the bulky C5 spiro carbon, standard coupling conditions often fail or stall. The following protocol is engineered with specific chemical causality to overcome this barrier, complete with self-validating analytical checkpoints.
Protocol: Sterically-Driven Amide Coupling at the N2 Position
-
Coupling Agent Rationale: HATU is selected over EDC/HOBt. The superior leaving group (HOAt) generated by HATU is critical for overcoming the steric hindrance around the N2 amine.
-
Base Rationale: N,N-Diisopropylethylamine (DIPEA) is utilized because its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it functions strictly as a proton scavenger.
Step-by-Step Procedure:
-
Pre-Activation: In an oven-dried vial under nitrogen, dissolve the target carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.
-
Causality: Pre-forming the active HOAt ester prevents the spirocyclic amine from reacting directly with the coupling reagent, which would otherwise form inactive guanidinium byproducts.
-
-
Coupling: Add 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[1]Decane (1.0 eq) as a solution in DMF. Stir at 25°C.
-
Self-Validation Checkpoint 1 (UPLC-MS): After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL MeCN/H2O, and inject into the UPLC-MS.
-
Pass Criteria: Complete disappearance of the starting material peak (m/z [M+H]+ = 219.1) and the appearance of the target product mass.
-
Intervention: If >10% starting material remains, elevate the temperature to 40°C for 1 hour. The rigid spiro core occasionally requires thermal energy to overcome the rotational barrier during C-N bond formation.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to seamlessly pull residual DMF into the aqueous phase) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Self-Validation Checkpoint 2 (1H-NMR): Dissolve the crude product in CDCl3 or DMSO-d6 for NMR analysis.
-
Pass Criteria: The absolute absence of the broad N2-H amine singlet (typically found between 2.0–3.0 ppm depending on the solvent). Furthermore, observe a distinct downfield shift (approx. +0.5 to +1.0 ppm) for the protons on C1 and C3 of the diazaspiro core, definitively confirming successful acylation at the N2 position.
-
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]
-
Zheng, Y., et al. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery.[Link]
-
Bräse, S., et al. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. RSC Drug Discovery Series.[Link]
-
Shaikh, M., et al. (2021). Emerging Approaches to Overcome Acquired Drug Resistance Obstacles to Osimertinib in Non-Small-Cell Lung Cancer. ACS Omega.[Link](Note: Linked via ACS Omega grounding source for pyrimidine kinase inhibitor SAR)
Sources
Escaping Flatland: The Physicochemical Profile and logP Dynamics of Spirocyclic Pyrimidine Derivatives
A Technical Whitepaper for Drug Development Professionals
Executive Summary: The Paradigm Shift in Scaffold Topology
For decades, medicinal chemistry has heavily relied on planar, sp²-hybridized heteroaromatic rings—such as standard pyrimidines—due to their synthetic tractability and predictable cross-coupling chemistry. However, this over-reliance has populated screening libraries with flat, highly lipophilic molecules that often suffer from poor aqueous solubility, high metabolic clearance, and off-target promiscuity.
The strategic transition toward three-dimensional architectures, widely known as "escaping flatland," emphasizes increasing the fraction of sp³-hybridized carbons (
Physicochemical Mechanics: logP, Solubility, and Pre-organization
The physicochemical advantages of spirocyclic pyrimidines are rooted in their unique topological and electronic properties:
-
Modulation of Lipophilicity (logP/logD): Planar pyrimidines often exhibit high logP values, driving non-specific binding and rapid cytochrome P450 (CYP) mediated metabolism. Spirocyclization introduces sp³ character and often incorporates additional polar heteroatoms (e.g., an azaspirocycle). This shifts the molecule's dipole moment into a 3D vector, increasing the hydration energy and effectively lowering the logP and logD at physiological pH[2].
-
Disruption of Pi-Stacking: Flat pyrimidines tend to form strong
stacking interactions in the solid state, leading to high melting points and poor aqueous solubility. The orthogonal projection of the spiro-fused ring acts as a steric wedge, preventing tight crystal packing and dramatically improving thermodynamic solubility[1]. -
Conformational Locking (Lowering Entropic Penalty): Flexible alkyl or ether linkages suffer a high entropic penalty upon binding to a target protein. A spirocyclic pyrimidine locks the exit vectors of attached pharmacophores into a rigid, pre-organized 3D geometry. This allows the molecule to achieve high binding affinity without relying on the hydrophobic effect (which would artificially inflate logP)[1].
Workflow illustrating the physicochemical and pharmacodynamic benefits of spirocyclization.
Case Study: Spirocyclic Pyrimidines as Rigid Linkers in PROTACs
The impact of spirocyclic pyrimidines is best illustrated in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs inherently violate Lipinski’s Rule of Five due to their high molecular weight and bivalent nature, often resulting in poor cell permeability and high clearance.
In the optimization of an Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) degrader, researchers initially utilized a flexible 12-atom carbon linker to connect the IRAK4 ligand to the Von Hippel–Lindau (VHL) E3 ligase binder. This resulted in suboptimal physicochemical properties and high in vitro clearance[3].
By replacing the flexible carbon chain with a rigid, polar spirocyclic pyrimidine linker , the research team achieved a profound physicochemical rescue[4]. The spirocyclic core lowered the overall logP, improved aqueous solubility, and restricted the conformational ensemble, which facilitated a more stable ternary complex formation[5]. Consequently, the optimized compound demonstrated a superior degradation concentration (
Quantitative Data: Linker Topology Impact on IRAK4 PROTACs
| Parameter | Flexible Alkyl Linker PROTAC | Spirocyclic Pyrimidine PROTAC |
| Linker Topology | Linear, highly flexible sp³-chain | Rigid, 3D spiro-fused heterocycle |
| Lipophilicity (logD) | High (Drives non-specific binding) | Optimized / Lowered |
| IRAK4 Degradation ( | 259 nM | 151 nM |
| Microsomal Clearance | High (Rapid CYP metabolism) | Low (Steric shielding of labile sites) |
| Conformational Entropy | High penalty upon ternary complexation | Low penalty (Pre-organized vectors) |
Data synthesized from IRAK4 PROTAC optimization studies[3],[4].
Mechanism of targeted protein degradation using a spirocyclic pyrimidine-linked PROTAC.
Self-Validating Experimental Methodologies
To accurately profile spirocyclic pyrimidine derivatives, computational predictions (like CLogP) are often insufficient due to the complex 3D hydration networks these molecules form. Empirical validation is mandatory. Below are the self-validating protocols designed to establish the physicochemical and metabolic profile of these scaffolds.
Protocol A: High-Throughput Shake-Flask LC-MS for logP/logD Determination
This protocol relies on a physical partitioning system, validated by an internal standard curve, to accurately measure lipophilicity.
-
Buffer and Solvent Preparation: Prepare 1-octanol and aqueous phosphate buffer (pH 7.4). Mutually saturate both phases by stirring them together vigorously for 24 hours, then allow them to separate completely.
-
Causality: Pre-saturation prevents volume shifts during the actual experiment, ensuring partition calculations are based purely on solute transfer, not solvent dissolution.
-
-
System Calibration (Self-Validation): Spike a control set of 5 standard drugs with known logP values (ranging from -1.0 to +5.0) into the system.
-
Causality: This generates a standard curve that validates the LC-MS response linearity and confirms the phase separation integrity.
-
-
Sample Incubation: Dissolve the spirocyclic pyrimidine candidate in DMSO (stock 10 mM). Spike 10 µL of stock into 1 mL of the octanol/buffer mixture (1:1 v/v) in a sealed vial. Shake at 300 rpm at 25°C for 2 hours.
-
Phase Separation: Centrifuge the vials at 3000 x g for 15 minutes.
-
Causality: Centrifugation breaks any micro-emulsions. Aqueous droplets suspended in the octanol phase will artificially lower the measured logP, causing false-positive "improvements" in lipophilicity[2].
-
-
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM).
-
Calculation: Calculate logD (at pH 7.4) as
.
Protocol B: In Vitro Liver Microsomal Stability Assay (Intrinsic Clearance)
Lowering logP via spirocyclization should theoretically reduce CYP-mediated metabolism. This assay validates that hypothesis.
-
Reaction Mixture Assembly: In a 96-well plate, combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and 3 mM
. -
Control Implementation (Self-Validation):
-
Positive Control: Run Verapamil in parallel to confirm microsomal CYP activity.
-
Negative Control: Run the spirocyclic pyrimidine without the addition of NADPH.
-
Causality: The negative control proves that any observed degradation is strictly CYP-mediated (NADPH-dependent) and not due to chemical instability or non-specific protein binding.
-
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).
-
Kinetic Sampling: At time points 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the designated time point.
-
-
Analysis & Calculation: Centrifuge to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to determine the elimination rate constant (
). Calculate intrinsic clearance ( ) using the formula: , where is incubation volume and is the mass of microsomal protein.
Conclusion
The integration of spirocyclic pyrimidine derivatives represents a highly rational approach to modern drug design. By "escaping flatland," medicinal chemists can systematically engineer molecules that break the traditional compromise between target affinity and developability. As demonstrated in advanced modalities like PROTACs, substituting planar, lipophilic, or highly flexible moieties with rigid, 3D spirocyclic pyrimidines optimizes logP, enhances aqueous solubility, and shields the molecule from rapid metabolic clearance.
References
1.1[1] 2.2[2] 3.3[3] 4.4[4] 5.5[5] 6. 6[6]
Sources
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent insights of PROTAC developments in inflammation-mediated and autoimmune targets: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Escaping Flatland: The Role of 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane in GPCR Ligand Design
Executive Summary
In the pursuit of novel therapeutics targeting G-Protein-Coupled Receptors (GPCRs), medicinal chemists frequently encounter the dual hurdles of target promiscuity and metabolic liability. For decades, the 1-(pyrimidin-2-yl)piperazine (1-PP) pharmacophore has served as a privileged scaffold for aminergic GPCRs, featured prominently in drugs like buspirone and aripiprazole. However, the inherent flexibility and "flatness" of the piperazine ring often lead to off-target interactions and hERG-related cardiotoxicity.
This technical guide explores the paradigm shift toward Fsp³-rich bioisosteres, specifically focusing on 7-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane . By introducing a rigid, three-dimensional spirocyclic core, this scaffold fundamentally alters the physicochemical and spatial properties of the ligand, offering a highly tunable vector for GPCR subtype selectivity.
The Bioisosteric Evolution: From Piperazine to Spirocycles
The transition from planar heterocycles to spirocyclic systems is driven by the "escape from flatland" hypothesis, which posits that increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with higher clinical success rates[1].
While piperazine is highly effective at positioning basic nitrogens for salt-bridge formation within GPCR orthosteric sites, its conformational flexibility allows it to adopt multiple binding poses. This adaptability is the root cause of ligand promiscuity across highly conserved aminergic GPCRs (such as Dopamine D2/D3, Serotonin 5-HT, and Adrenergic receptors)[2].
Replacing the piperazine core with a 2,7-diazaspiro[4.5]decane system introduces a quaternary spiro carbon that locks the two nitrogen-containing rings in an orthogonal arrangement. This conformational restriction prevents the ligand from adopting the planar conformations required to bind to off-target receptors, thereby acting as a structural filter for selectivity[3].
Caption: Evolution from flat piperazine to 3D spirocyclic scaffold.
Structural and Physicochemical Rationale
The integration of the 7-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane scaffold into a drug candidate is not merely a structural swap; it fundamentally alters the molecule's physicochemical profile[4].
Causality of hERG Mitigation
A major liability of piperazine-based GPCR ligands is their propensity to block the hERG potassium channel, leading to QT prolongation. The hERG channel pore contains key aromatic residues (Tyr652 and Phe656) that interact with basic amines via cation-π interactions. The spiro[4.5]decane system mitigates this liability through two causal mechanisms:
-
Steric Shielding: The bulky, orthogonal nature of the spirocycle creates a steric penalty when entering the narrow hERG pore.
-
Basicity Tuning: The spiro fusion subtly alters the pKa of the secondary amine. By lowering the basicity and modulating the lipophilicity (logD), the affinity for the hERG channel is significantly reduced without compromising GPCR target engagement[5].
Comparative Data Analysis
| Property | 1-(Pyrimidin-2-yl)piperazine | 7-(Pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane | Causal Mechanism for Shift |
| Fsp³ Fraction | Low (~0.4) | High (>0.7) | Introduction of the spirocyclic aliphatic rings. |
| GPCR Selectivity | Poor (Pan-aminergic) | High (Subtype specific) | Rigid 3D vectoring prevents induced-fit in off-target pockets. |
| hERG Liability | High (IC50 < 1 µM) | Low (IC50 > 10 µM) | Increased steric bulk around the basic amine disrupts Tyr652 binding. |
| Metabolic Stability | Moderate (Piperazine oxidation) | High | Spiro fusion blocks alpha-carbon oxidation sites. |
GPCR Binding Mechanics: Dual-Pocket Targeting
To achieve subtype selectivity (e.g., targeting the Dopamine D3 receptor over the highly homologous D2 receptor), modern ligand design relies on a bitopic (dual-pocket) binding strategy.
The 7-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane scaffold is perfectly engineered for this:
-
The Anchor (Orthosteric Pocket): The pyrimidin-2-yl moiety acts as a hinge-binding or orthosteric anchor. The nitrogen atoms of the pyrimidine form critical hydrogen bonds, while the basic nitrogen of the spirocycle forms a highly conserved salt bridge with an Aspartate residue (e.g., Asp3.32 in aminergic GPCRs)[2].
-
The Vector (Secondary Pocket): The rigid spiro[4.5]decane core acts as an inflexible spacer. Because the rings are orthogonal, it forces any attached secondary pharmacophore directly into the extracellular loop (ECL) regions. Since ECLs are highly variable among GPCR subtypes, this precise spatial projection is the direct cause of enhanced subtype selectivity.
Caption: Dual-pocket binding mechanism of spirocyclic ligands in GPCRs.
Experimental Methodologies & Protocols
To ensure scientific integrity, the synthesis and biological evaluation of these scaffolds must rely on self-validating experimental systems. Below are the standardized protocols for generating and validating 7-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane derivatives.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Synthesis
Objective: Couple the pyrimidine pharmacophore to the spirocyclic core.
-
Preparation: In an oven-dried Schlenk flask under inert argon atmosphere, dissolve 1.0 equivalent of 2-chloropyrimidine and 1.2 equivalents of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). The use of DIPEA (a non-nucleophilic base) prevents unwanted side reactions while efficiently scavenging the HCl byproduct, driving the equilibrium forward.
-
Reaction: Heat the mixture to 90°C for 12 hours. Monitor via LC-MS until the 2-chloropyrimidine is fully consumed.
-
Workup & Deprotection: Quench with water, extract with ethyl acetate, and purify via flash chromatography. To remove the Boc protecting group, treat the intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature.
-
Validation: Confirm the orthogonal spiro structure and purity (>95%) using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Self-Validating Radioligand Displacement Assay
Objective: Determine the binding affinity (Ki) for the target GPCR while ensuring assay reliability.
-
Membrane Preparation: Harvest CHO cells stably expressing the target GPCR (e.g., human D3R). Homogenize in Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.
-
Assay Setup (Self-Validating Matrix):
-
Test Wells: Add membrane suspension, [³H]-spiperone (radioligand), and varying concentrations of the spirocyclic test compound (10⁻¹¹ to 10⁻⁵ M).
-
Positive Control: Use a known reference standard (e.g., Haloperidol) to validate that the receptor is active and the assay is sensitive.
-
Non-Specific Binding (NSB) Control: Add 10 µM (+)-butaclamol. Causality: This saturates all specific GPCR sites. Any remaining radioactive signal is background noise, allowing for the calculation of true specific binding.
-
-
Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific filter binding).
-
Quantification: Wash filters three times with ice-cold buffer, extract radioactivity in scintillation fluid, and measure using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Conclusion
The integration of 7-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane into GPCR ligand design represents a masterclass in applied bioisosterism. By replacing the flat, flexible piperazine ring with a rigid, Fsp³-rich spirocycle, medicinal chemists can systematically engineer out hERG liabilities and off-target promiscuity. The orthogonal geometry of the spiro[4.5]decane core provides a highly predictable vector for probing secondary binding pockets, making it an indispensable tool for the development of next-generation, subtype-selective GPCR therapeutics.
References
- Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs). National Institutes of Health (PMC).
-
Bioisosteric Replacement Leading to Biologically Active[6]Paracyclophanes with Altered Binding Profiles for Aminergic G-Protein-Coupled Receptors. ACS Publications. Available at:
- Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation. ACS Publications.
- Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Publications.
- 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing.
Sources
- 1. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Stability of Diazaspiro[4.5]decane Pharmacophores
Executive Summary
In the landscape of modern medicinal chemistry, the escape from "flatland"—the dominance of planar, aromatic scaffolds—has elevated spirocyclic systems to a position of prominence.[1][2] Among these, the diazaspiro[4.5]decane core has emerged as a critical pharmacophore, offering a superior alternative to traditional piperazine or piperidine rings.
This guide provides a deep technical analysis of the metabolic stability of diazaspiro[4.5]decane derivatives. It details the structural mechanisms that confer resistance to Cytochrome P450 (CYP) degradation, identifies metabolic "soft spots," and presents a validated experimental workflow for assessing intrinsic clearance (
Structural Basis of Metabolic Resilience
The diazaspiro[4.5]decane scaffold (specifically the 2,8-diazaspiro[4.5]decane isomer) is frequently utilized as a bioisostere for piperazine. Its metabolic superiority stems from three physicochemical pillars:
-
Blocking
-Carbon Oxidation: CYP450 enzymes typically initiate oxidative dealkylation by abstracting a hydrogen atom from the carbon to the nitrogen. In the diazaspiro[4.5]decane system, the spiro-junction carbon is quaternary. It lacks the abstractable proton required for the formation of the carbinolamine intermediate at that specific position, effectively "capping" a major metabolic liability. -
Fsp³ Fraction & Lipophilicity: The spiro-center increases the fraction of
hybridized carbons ( ), forcing the molecule into a rigid, three-dimensional conformation. This reduces the planar lipophilicity (LogD) often associated with non-specific CYP binding, thereby lowering intrinsic clearance rates compared to flat aromatic analogs. -
Conformational Rigidity: Unlike flexible piperazines, the spiro-fusion locks the ring puckering. This rigidity can reduce the entropic penalty of binding to a target protein while simultaneously restricting the "induced fit" required for the molecule to access the catalytic heme center of metabolic enzymes.
Metabolic Liability Analysis
Despite its advantages, the scaffold is not immune to metabolism. The primary "soft spots" remaining on the 2,8-diazaspiro[4.5]decane core are:
-
N-Oxidation: The secondary or tertiary amines (positions 2 and 8) are susceptible to direct N-oxidation by Flavin-containing Monooxygenases (FMOs) or CYPs.
-
Distal
-Hydroxylation: The methylene carbons adjacent to the nitrogens (but distal to the spiro center) remain vulnerable to hydroxylation.
Visualizing the Metabolic Pathway
The following diagram illustrates the metabolic fate of a generic 2,8-diazaspiro[4.5]decane derivative, highlighting the blocked pathway at the spiro-junction versus the accessible pathways.
Figure 1: Metabolic fate of the diazaspiro[4.5]decane scaffold. Note the critical stability conferred by the quaternary spiro-carbon (Green).
Optimization Strategies: Medicinal Chemistry
To further stabilize the scaffold, the following modifications are recommended based on structure-activity relationship (SAR) data:
| Strategy | Mechanism of Action | Implementation Example |
| Fluorination | Replaces metabolically labile C-H bonds with strong C-F bonds. Reduces electron density on amines, lowering | Introduce fluorine at the C3 or C4 position (distal to spiro center) to block |
| N-Capping | Converts basic amines to amides, ureas, or carbamates. Reduces basicity and prevents N-oxidation and N-dealkylation. | Acylation of the N2 or N8 nitrogen (e.g., urea formation in sEH inhibitors). |
| Steric Shielding | Introduces bulky groups adjacent to the nitrogen to hinder enzyme approach. | Methylation at the C1 or C3 positions (gem-dimethyl) to sterically protect the nitrogen. |
| Bridgehead Modification | While the spiro-carbon is fixed, altering the ring size (e.g., to [3.5] or [5.5]) changes the vector and can disrupt enzyme binding. | Switching from [4.5]decane to [3.5]nonane if metabolic liability persists. |
Experimental Protocol: Microsomal Stability Assessment
This protocol is designed to assess the intrinsic clearance (
Materials
-
Test Compound: 10 mM stock in DMSO.
-
Liver Microsomes: Human/Rat/Mouse (20 mg/mL protein conc).
-
NADPH Regenerating System: 10 mM NADPH (or Glucose-6-phosphate/G6PDH mix).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM
. -
Internal Standard (IS): Propranolol or Tolbutamide (1 µM in Acetonitrile).
Workflow Diagram
Figure 2: Step-by-step microsomal stability assay workflow tailored for basic spirocyclic amines.
Detailed Methodology
-
Master Mix Preparation: Prepare a solution containing liver microsomes (0.5 mg/mL final) and Potassium Phosphate buffer. Pre-incubate at 37°C for 5 minutes. Critical: Ensure pH is strictly 7.4; basic amines are sensitive to pH-dependent extraction efficiency.
-
Compound Addition: Spike the test compound into the master mix to a final concentration of 1 µM. Keep DMSO < 0.1% to avoid enzyme inhibition.
-
Reaction Initiation: Add NADPH (1 mM final) to start the reaction. Control: Run a parallel incubation without NADPH to assess chemical stability (hydrolysis).
-
Sampling & Quenching: At defined time points (0, 5, 15, 30, 45, 60 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard. The 1:3 ratio ensures complete protein precipitation.
-
Analysis: Centrifuge at 4000g for 20 min. Inject the supernatant onto a C18 Reverse Phase column (e.g., Waters XBridge) coupled to a Triple Quadrupole Mass Spectrometer.
-
Calculation: Plot
vs. Time. The slope is the elimination rate constant.
Case Study: Optimization of TYK2/JAK1 Inhibitors
A compelling example of the diazaspiro[4.5]decane scaffold's utility is found in the development of selective TYK2/JAK1 inhibitors .[3]
-
Challenge: Early hits based on piperidine scaffolds showed rapid oxidative clearance and poor selectivity.
-
Solution: Researchers introduced the 2,8-diazaspiro[4.5]decan-1-one core.[3][4]
-
Outcome:
-
Compound 48 demonstrated excellent metabolic stability in human liver microsomes (HLM).
-
The spiro-modification improved the selectivity profile (>23-fold selectivity for JAK2).[3]
-
The rigid scaffold allowed for precise orientation of the inhibitor within the ATP-binding pocket, while the spiro-center protected the core from rapid degradation.
-
Result: High oral bioavailability and efficacy in acute ulcerative colitis models.
-
References
-
Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists Journal of Medicinal Chemistry [Link][5]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor Journal of Medicinal Chemistry [Link][3]
-
Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors Bioorganic & Medicinal Chemistry Letters [Link][6]
-
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Bioorganic & Medicinal Chemistry [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry Journal of Medicinal Chemistry [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Functionalization of 2,7-Diazaspiro[4.5]decane: A Technical Guide
The 2,7-diazaspiro[4.5]decane scaffold represents a high-value "privileged structure" in modern medicinal chemistry.[1] By offering a rigid, spirocyclic alternative to flat piperazine or piperidine rings, it enables precise vector orientation of substituents (increasing
This technical guide details the strategic functionalization of this core, focusing on orthogonal protection strategies and self-validating synthetic workflows.
Executive Summary: The Spiro Advantage
The 2,7-diazaspiro[4.5]decane core consists of a five-membered pyrrolidine ring and a six-membered piperidine ring sharing a single quaternary carbon (C5).[1] Unlike its isomer, 2,8-diazaspiro[4.5]decane (often used in JAK inhibitors), the 2,7-isomer offers a unique geometric vector that projects substituents at an angle distinct from the linear axis of piperazines.[1][2]
Key Technical Advantages:
-
Vector Control: Rigidifies the distance and angle between two pharmacophores.[3]
-
Lipophilicity Modulation: Reduces LogD compared to aromatic linkers while maintaining structural integrity.[3]
-
IP Generation: Offers novel chemical space outside crowded piperazine/piperidine patent landscapes.[3]
Structural Analysis & Reactivity Profile[2][3]
To functionalize this scaffold effectively, one must distinguish between the two non-equivalent nitrogen atoms: N2 (pyrrolidine ring) and N7 (piperidine ring).[1][2][3]
Reactivity Matrix
| Feature | N2 (Pyrrolidine Ring) | N7 (Piperidine Ring) | Implication |
| Ring Size | 5-membered | 6-membered | N2 is inherently slightly more nucleophilic due to ring strain/hybridization, but steric crowding from the spiro center (C5) affects both.[1] |
| Position | Both are sterically hindered compared to a distal nitrogen (like N8 in the 2,8-isomer).[1][3] | ||
| pKa (Calc) | ~11.3 | ~11.1 | Reactivity is driven more by steric accessibility and protection status than pKa differences.[3] |
| Common State | Often the "free" amine in synthesis from piperidones.[3] | Often Benzyl-protected in de novo synthesis.[3] | N7-Benzyl is the standard starting point for asymmetric functionalization.[3] |
The "Orthogonal Building Block" Strategy
Attempting to selectively functionalize the free dihydrochloride diamine (CAS: 1334499-87-4) often leads to mixtures of mono-N2, mono-N7, and bis-alkylated products.[1] Best Practice: Utilize commercially available orthogonal building blocks.
-
Type A: tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate (N2-Boc , N7-Free)[1]
-
Type B: tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate (N7-Boc , N2-Free)[1]
Strategic Functionalization Workflows
The following diagrams illustrate the decision logic for synthesizing non-symmetric derivatives.
Workflow Visualization
Caption: Decision tree for orthogonal functionalization based on substituent complexity and stability.
Detailed Experimental Protocols
These protocols utilize N7-Boc-2,7-diazaspiro[4.5]decane (Type B) to install a heteroaryl group on N2 via SNAr, followed by deprotection and reductive amination on N7.[1] This is a common workflow for generating kinase inhibitor libraries.[3]
Protocol 1: Selective SNAr on N2 (Pyrrolidine)
Objective: Install a pyrimidine moiety on the N2 nitrogen.[3] Causality: The N2 nitrogen is nucleophilic enough to displace halides from electron-deficient heterocycles.[3] Using the N7-Boc protected scaffold prevents polymerization and ensures regioselectivity.[3]
-
Reagents:
-
Procedure:
-
Dissolve the scaffold and the chloropyrimidine in n-Butanol (0.2 M concentration).[3]
-
Heat to 100°C for 12 hours. Note: Monitoring by LCMS is critical to observe the disappearance of the starting amine (m/z ~241 for Boc-core).[3]
-
Self-Validation: The product should show a mass shift of +[Heterocycle - Cl]. If conversion is low (<50%), switch solvent to NMP and raise temperature to 120°C.[1][2][3]
-
-
Work-up:
Protocol 2: N7-Boc Deprotection & Reductive Amination
Objective: Remove the protecting group and install a benzyl derivative on N7.[3] Causality: Acidic deprotection is quantitative.[3] Reductive amination on the piperidine N7 is favored over direct alkylation to avoid over-alkylation (quaternization).[1][3]
-
Deprotection:
-
Reductive Amination:
-
Reagents: Free amine intermediate (1.0 equiv), Benzaldehyde derivative (1.2 equiv), STAB (Sodium Triacetoxyborohydride) (1.5 equiv), Acetic Acid (cat.).[1][2][3]
-
Procedure:
-
Self-Validation: Check for disappearance of the imine peak in LCMS. If the aldehyde is unreactive, switch reducing agent to NaCNBH3 and use MeOH solvent (stronger conditions).[1][2][3]
-
Case Studies & Applications
Case Study A: RET Kinase Inhibitors
In the development of pyrazolo[1,5-a]pyridine-based RET kinase inhibitors, the 2,7-diazaspiro[4.5]decane scaffold was utilized to solubilize the core.[1][2]
-
Strategy: The researchers used tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate (N2-Boc).[1]
-
Chemistry: The free N7 (piperidine) was coupled to the pyrazolo-pyridine core.[3]
-
Outcome: The spiro-linkage provided a 10-fold increase in solubility compared to the piperazine analog while maintaining potency (IC50 < 10 nM).[3]
Case Study B: Antimycobacterial Agents
Optimization of benzothiazinones for M. abscessus utilized the 2,7-diazaspiro scaffold to span a hydrophobic pocket.[1]
-
Observation: The 2,7-isomer showed superior permeability compared to the 2,8-isomer, likely due to the specific vector orientation shielding the polar nitrogens more effectively in the binding conformation.[1][2]
References
-
Wang, X. et al. "Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors."[1][2][3] Patent WO2017/US2992586A1, 2017 .[1][2][3]
-
North, E. J. et al. "Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones."[1][2] Journal of Medicinal Chemistry, 2025 . [1][2][3]
-
Li, L. et al. "One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds."[1][3] Organic & Biomolecular Chemistry, 2014 , 12, 5356-5359.[1][2]
-
BenchChem Technical Report. "Validating the Mechanism of Action for 6,7-Diazaspiro[4.5]decane-Based Drugs." BenchChem Application Notes, 2025 .
-
Sigma-Aldrich. "2,7-Diazaspiro[4.5]decane dihydrochloride Product Specification." Merck KGaA, 2024 .[1][2][3]
Sources
Beyond Flatland: A Technical Guide to Spirocycles vs. Piperazines in Drug Design
Executive Summary
In modern medicinal chemistry, the "escape from flatland" is not merely a trend but a necessity for improving clinical success rates. While piperazines have long served as privileged scaffolds due to their synthetic accessibility and solubility profiles, they suffer from inherent liabilities: metabolic susceptibility, promiscuous binding (off-target toxicity), and overcrowded intellectual property (IP) space.
This guide analyzes the bioisosteric replacement of piperazines with spirocycles—specifically 2,6-diazaspiro[3.3]heptanes .[1][2][3][4][5] We explore the structural causality behind their improved physicochemical properties, detail the "vector twist" that accesses novel chemical space, and provide actionable protocols for validating these scaffolds in your lead optimization campaigns.
Part 1: The Piperazine Legacy & The 3D Imperative
The Piperazine Trap
Piperazine is ubiquitous in drug discovery (found in >100 FDA-approved drugs like Imatinib and Olaparib).[5] It serves as a reliable linker that introduces polarity and solubilizing amines.[5] However, its widespread use has revealed critical flaws:
-
Metabolic Liability: The
-carbons are prone to oxidative metabolism (CYP450-mediated), and the nitrogens are susceptible to N-oxidation.[5] -
Conformational Flaccidity: While the chair conformation is stable, the energy barrier to flip is low, leading to entropic penalties upon binding.
-
Planar Stacking: The relatively flat topology facilitates non-specific hydrophobic stacking, contributing to hERG inhibition and phospholipidosis.[5]
The Spirocyclic Advantage (Fsp3 & Vectors)
Spirocycles, particularly the 2,6-diazaspiro[3.3]heptane core, offer a rigid, three-dimensional alternative.
-
Fsp3 Correlation: Increasing the fraction of sp3-hybridized carbons (Fsp3) correlates with improved clinical success by enhancing solubility and reducing promiscuity.[5][6]
-
The "Spiro Twist": Unlike the piperazine chair (where substituents are often pseudo-equatorial and parallel), the spirocycle forces a
twist between the two rings. This reorients exit vectors, allowing the molecule to probe spherical chemical space rather than linear space.
Diagram 1: Structural Vector Analysis
The following diagram illustrates the fundamental geometric shift when scaffold-hopping from piperazine to a spirocycle.
Caption: Comparison of exit vector geometry. Piperazines project substituents linearly, while spirocycles introduce an orthogonal twist, accessing new binding pockets.
Part 2: Physicochemical & Metabolic Profiling[6]
The transition to spirocycles is not just structural; it fundamentally alters the molecular property profile.[5][6] Below is a comparative analysis based on aggregated data from recent medicinal chemistry literature (e.g., Carreira group, SpiroChem).
Table 1: Comparative Properties (Piperazine vs. Spirocycle)
| Property | Piperazine | 2,6-Diazaspiro[3.3]heptane | Impact on Drug Design |
| Geometry | 2D / Chair | 3D / Twisted | Selectivity: The twist disrupts off-target planar binding (e.g., hERG).[5] |
| Basicity (pKa) | ~9.8 (Secondary amine) | ~8.5 - 9.5 | Permeability: Slightly lower pKa can improve membrane permeability (LogD modulation).[5] |
| Lipophilicity (LogD) | Moderate | Often Lower (0.5 - 1.0 unit) | Solubility: Lower LogD + 3D shape disrupts crystal lattice, enhancing solubility.[5] |
| Metabolic Stability | Low (N-ox, | High | Half-life: Strained rings are surprisingly stable; steric bulk protects N-centers.[5] |
| Synthesis | Trivial | Moderate/Challenging | IP Value: Higher barrier to entry creates stronger patent protection.[5] |
Mechanism of Metabolic Stability
Spirocycles resist metabolism through steric shielding and electronic modulation .[5]
-
Blockade of
-Oxidation: In piperazines, the C-H bonds adjacent to nitrogen are prime targets for CYP450.[5] In spiro[3.3]heptanes, the bridgehead carbon is quaternary (no protons), and the methylene protons on the ring are sterically hindered and part of a strained system, raising the activation energy for enzymatic abstraction. -
N-Oxidation Reduction: The steric bulk of the spiro-system hinders the approach of Flavin-containing monooxygenases (FMOs) to the nitrogen lone pair.[5]
Part 3: Case Study – The Olaparib Analogue
A definitive example of this bioisostere in action is the optimization of PARP inhibitors.
-
Modification: Replacement with 2,6-diazaspiro[3.3]heptane.
-
Outcome: The spiro-analogue maintained potency against PARP1 but significantly reduced cytotoxicity in healthy cells.[5] The rigidified vector prevented binding to secondary targets that the flexible piperazine could accommodate.
Part 4: Experimental Protocol – Comparative Microsomal Stability
To validate the bioisosteric advantage in your own series, you must perform a side-by-side metabolic stability assay.[5] This protocol ensures data integrity by controlling for the specific cofactor requirements of both scaffolds.[5]
Protocol: High-Throughput Microsomal Stability Assay
Objective: Determine intrinsic clearance (
Materials:
-
Liver Microsomes (Human/Rat, 20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (10 mM DMSO stock).
-
Internal Standard (e.g., Propranolol or Tolbutamide).
-
LC-MS/MS System.
Workflow:
-
Preparation:
-
Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Spike test compounds to a final concentration of 1
M (keeps DMSO < 0.1% to avoid enzyme inhibition).
-
-
Incubation:
-
Pre-incubate plates at 37°C for 5 minutes.
-
Start Reaction: Add NADPH regenerating system.
-
Time Points: Sample at
minutes.
-
-
Quenching:
-
Transfer 50
L aliquot into 150 L ice-cold Acetonitrile (containing Internal Standard). -
Centrifuge at 4000 rpm for 20 mins to precipitate proteins.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS.
-
Monitor parent ion depletion.
-
-
Calculation (Self-Validation Step):
Diagram 2: Metabolic Assay Logic Flow
Caption: Workflow for validating metabolic stability, ensuring linear decay kinetics before calculating clearance.
Part 5: Synthetic Accessibility
While spirocycles are superior in properties, they are harder to make.[8] The classic route involves the double alkylation of a central carbon, but modern methods have improved access.
Standard Route (Carreira/SpiroChem Method):
-
Start: 1,3-dihalo-2,2-bis(halomethyl)propane derivatives or similar tetra-functionalized cores.
-
Cyclization: Double nucleophilic substitution using primary amines.[5]
-
Deprotection: Removal of benzyl or Boc groups to reveal the secondary amines for coupling.[5]
Note: Commercial availability of "SpiroKits" (pre-functionalized spirocyclic blocks) has largely mitigated the synthetic bottleneck for initial SAR exploration.
References
-
Burkhard, J. A., et al. (2010).[5] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters. [Link]
-
Wuitschik, G., et al. (2010).[5] Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. [Link]
-
Barnes-Seeman, D., et al. (2014).[5] The Role of Spirocyclic Scaffolds in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
SpiroChem AG. (n.d.).[5] Spirocyclic Bioisosteres in Drug Design. SpiroChem Technology Whitepapers. [Link]
-
Lovering, F., et al. (2009).[5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 8. tandfonline.com [tandfonline.com]
Safety data sheet (SDS) and toxicity profile for 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane
An In-depth Technical Guide to the Safety and Toxicity Profile of 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the potential safety and toxicity profile of the novel chemical entity, 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane. In the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, this document synthesizes available data from structurally analogous compounds, including diazaspiro[4.5]decane and pyrimidine derivatives, to construct a scientifically grounded risk assessment. This guide is intended for researchers, scientists, and drug development professionals to inform safe handling, storage, and experimental design. It includes inferred hazard classifications, recommended handling procedures, and outlines a strategic approach to toxicological evaluation for this class of compounds.
Introduction: Navigating the Safety Landscape of Novel Spirocyclic Compounds
The pursuit of novel chemical matter in drug discovery is relentless, with scaffolds like the diazaspiro[4.5]decane core gaining significant attention. The unique three-dimensional architecture of these spirocycles can offer improved target binding and favorable physicochemical properties.[1] When functionalized with a biologically active moiety such as pyrimidine, a heterocycle prevalent in both natural products and synthetic drugs, the resulting molecule, 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane, represents a promising candidate for further investigation.
However, the novelty of such a compound necessitates a proactive and predictive approach to safety and toxicology. A comprehensive understanding of potential hazards is paramount to protect researchers and to guide the early stages of drug development. This guide addresses the current information gap by providing a detailed, albeit inferred, safety and toxicity profile. By leveraging data from structurally related compounds, we can anticipate potential risks and establish a framework for safe handling and future toxicological studies.
Predicted Chemical and Physical Properties
While experimental data for 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane is not publicly available, we can predict some of its fundamental properties based on its constituent parts.
| Property | Predicted Value | Source |
| Molecular Formula | C12H18N4 | - |
| Molecular Weight | 218.30 g/mol | - |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to have some aqueous solubility, potentially enhanced at acidic pH due to the basic nitrogen atoms. | Inferred from similar compounds |
Inferred Hazard Identification and Classification
Based on the Safety Data Sheets of structurally related diazaspiro[4.5]decane and pyrimidine derivatives, the following GHS hazard classifications are anticipated for 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane.
| Hazard Class | Inferred GHS Hazard Statement(s) | Basis for Inference (Similar Compounds) |
| Acute Oral Toxicity | H302: Harmful if swallowed | Pyrimidine and diazaspirocycle derivatives often exhibit moderate acute oral toxicity.[2][3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | A common hazard for many nitrogen-containing heterocyclic compounds.[2][3] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Frequently observed with compounds of this class.[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[2][3] |
Recommended First-Aid Measures
In the event of exposure, the following first-aid measures, synthesized from best practices for analogous compounds, are recommended.
| Exposure Route | Recommended First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Best Practices for Handling and Storage
Given the potential hazards, meticulous handling and storage procedures are essential.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form to avoid dust formation.[2]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Protect from moisture and incompatible materials such as strong oxidizing agents.[4]
Conceptual Toxicity Profile and Screening Strategy
The toxicity of 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane will be influenced by both the diazaspiro[4.5]decane scaffold and the pyrimidine moiety. Pyrimidine derivatives are known to interact with a wide range of biological targets, and their toxicological profiles can vary significantly.[5][6] The rigid spirocyclic core will dictate the orientation of the pyrimidine group, which can influence its binding to off-target proteins and thus its toxicity.[1]
A systematic approach to evaluating the toxicity of this novel compound is crucial. The following workflow outlines a typical screening cascade.
Caption: A conceptual workflow for the toxicological evaluation of a novel chemical entity.
Experimental Protocols for Initial Toxicity Assessment
In Vitro Cytotoxicity: MTT Assay
This protocol provides a general framework for assessing the cytotoxic potential of 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cell line (e.g., HepG2 for hepatotoxicity screening)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤ 0.5%.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls and a positive control (e.g., doxorubicin).
-
Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)
Principle: The Ames test uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. The assay measures the ability of a test compound to induce mutations that result in a return to the "wild-type" phenotype, allowing the bacteria to grow on a histidine-free medium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
S9 fraction (for metabolic activation)
-
Minimal glucose agar plates
-
Top agar
-
Positive controls (e.g., sodium azide for TA100 without S9, 2-aminoanthracene for TA100 with S9)
Procedure:
-
Preparation: Prepare dilutions of the test compound.
-
Incubation: In a test tube, combine the test compound, the bacterial tester strain, and either buffer or the S9 mix.
-
Plating: After a brief pre-incubation, mix the contents with molten top agar and pour onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.
Risk Assessment and Mitigation Strategy
A proactive risk assessment is critical when working with novel compounds.
Caption: A logical flow for risk assessment and mitigation when handling novel compounds.
Conclusion
While 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane is a compound of interest for further research, a cautious and informed approach to its handling and toxicological evaluation is imperative. This guide provides a foundational understanding of its potential hazards based on the known profiles of its structural components. Researchers and drug development professionals should adhere to the recommended safety precautions and consider a systematic toxicological evaluation as outlined. As more data becomes available for this specific molecule, this profile should be updated to reflect the most current understanding.
References
-
Safety Data Sheet for 1,4-dioxaspiro[4.5]decan-8-one. Fisher Scientific.
-
Safety Data Sheet for 2-oxa-6,9-diazaspiro[4.5]decane. Aaron Chemicals LLC.
-
Safety Data Sheet for 8-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione monohydrochloride. Sigma-Aldrich.
-
Safety Data Sheet for Defactinib. Cayman Chemical.
-
Safety data sheet according to Regulation (EC) No 1907/2006, Article 31.
-
Safety Data Sheet for Flammable Liquid Mixture. Airgas.
-
Safety Data Sheet for 1,2,3-Trimethylbenzene. Sigma-Aldrich.
-
Safety Data Sheet for trimethylbenzene. ChemicalBook.
-
Material Safety Data Sheet for 1,2,4,5-Tetramethylbenzene. Santa Cruz Biotechnology.
-
Safety Data Sheet for GSK2982772. MedChemExpress.
-
The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis. BenchChem.
-
2-Azaspiro(4.5)decane. PubChem.
-
Safety Data Sheet. TargetMol.
-
Understanding the Toxicity Profile of Approved ADCs. PMC.
-
7-methyl-2,7-diazaspiro[4.5]decane. PubChem.
-
2-methyl-2,7-diazaspiro[4.5]decane. Sigma-Aldrich.
-
Selected strategies for the construction of 7‐azaspiro[4.5]decanes. ResearchGate.
-
7-methyl-2,7-diazaspiro[4.5]decan-6-one. PubChem.
-
Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. The Pharma Innovation.
-
Analysis of Interaction between Twenty-Seven Pyrimidinone Derivatives with XIAP Using a Theoretical Model.
-
8- l -Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l -Cystine Crystallization Inhibitor for Cystinuria. ResearchGate.
-
Tumor-Specificity, Neurotoxicity, and Possible Involvement of the Nuclear Receptor Response Pathway of 4,6,8-Trimethyl Azulene Amide Derivatives. MDPI.
Sources
Architectural Precision in Medicinal Chemistry: The Patent Landscape and Therapeutic Utility of 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane Derivatives
Executive Summary & Structural Rationale
For decades, medicinal chemistry relied heavily on flat,
The 7-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane scaffold represents a masterclass in this architectural evolution. By fusing a 5-membered and a 6-membered nitrogen-containing ring at a single spiro carbon, the scaffold achieves extraordinary rigidity. This rigidity reduces the entropic penalty upon target binding and projects substituents into precise, predictable 3D vectors.
Causality in Design: Why append a pyrimidin-2-yl group to the N7 position?
-
Electronic Modulation: The electron-deficient pyrimidine ring pulls electron density away from the N7 nitrogen, significantly lowering its
. This prevents the molecule from being overly basic, thereby improving membrane permeability and reducing the risk of phospholipidosis. -
Hinge Binding: In kinase targets, the pyrimidine nitrogen acts as a critical hydrogen-bond acceptor for the kinase hinge region, while the spirocyclic bulk occupies adjacent hydrophobic pockets[2].
Pharmacological logic of the 7-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane scaffold.
Patent Landscape: Target Diversity
The patent landscape for this specific scaffold reveals its versatility across multiple distinct therapeutic modalities.
Kinase Inhibitors (RET and PI3K- )
In the oncology space, the scaffold has been heavily patented for targeting receptor tyrosine kinases, particularly RET (Rearranged during Transfection)[2]. The pyrimidine ring anchors the molecule to the ATP-binding pocket, while the spirocycle directs the N2-substituent out of the binding cleft toward the solvent front, allowing for fine-tuning of pharmacokinetic properties. Similarly, it has been utilized in PI3K-
Targeted Protein Degradation (PROTACs)
Bifunctional degraders require linkers that do not collapse onto themselves. The 2,7-diazaspiro[4.5]decane core is increasingly patented as a rigid linker and a structural analog to glutarimide in Cereblon (CRBN) E3 ligase modulators[4]. By replacing flexible PEG chains with this spirocycle, researchers have successfully rigidified PROTACs, enhancing the formation of the ternary complex (Target-PROTAC-E3)[5].
Immuno-Oncology & Epigenetics
Beyond kinases and degraders, the scaffold appears in patents for small-molecule PD-1/PD-L1 inhibitors, where it acts to disrupt protein-protein interactions (PPIs)[6],[7]. It has also been deployed as a surface recognition cap in Histone Deacetylase (HDAC) inhibitors[8] and as a core structural element in CXCR4 antagonists[9].
Quantitative Data Presentation
The following table synthesizes the quantitative benchmarks established in key patents utilizing the 2,7-diazaspiro[4.5]decane architecture.
| Patent / Application | Primary Target | Role of the Spirocyclic Scaffold | Key Quantitative Metric (Self-Reported) |
| US11168090 [2] | RET Kinase | Hinge-binding anchor & trajectory control | Cellular |
| EP2920171 [3] | PI3K- | Selectivity pocket insertion | >100x selectivity over PI3K- |
| CN108395443B [6] | PD-L1 | PPI disruption / Rigid spacer | Reporter Assay |
| WO2007061978 [8] | HDAC | Surface recognition cap | Enzymatic |
| EP1790639 [9] | CXCR4 | Rigid spacer for basic amines | Binding |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must rely on self-validating experimental designs. Below are the definitive protocols.
Protocol A: Regioselective Synthesis via
Objective: Synthesize the core 7-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane building block with absolute regiocontrol.
Causality: The spirocycle contains two secondary amines. The N2 position (on the 5-membered ring) is less sterically hindered than the N7 position (on the 6-membered ring). We exploit this steric difference to selectively protect N2, leaving N7 open for Nucleophilic Aromatic Substitution (
-
Selective Protection: Dissolve 2,7-diazaspiro[4.5]decane (1.0 eq) in DCM. Slowly add di-tert-butyl dicarbonate (
, 0.9 eq) at -78°C.-
Self-Validation Checkpoint: Analyze via LC-MS. The presence of a dominant M+100 mass peak confirms mono-Boc protection. If an M+200 peak is prominent, the reaction was too warm, leading to loss of regioselectivity.
-
- Coupling: Combine the 2-Boc-protected intermediate (1.0 eq) with 2-chloropyrimidine (1.2 eq) and DIPEA (3.0 eq) in N-methyl-2-pyrrolidone (NMP). Heat to 90°C for 12 hours.
-
Deprotection: Treat the purified intermediate with 20% TFA in DCM for 2 hours at room temperature to remove the Boc group, yielding the free N2 amine for downstream drug functionalization.
-
Self-Validation Checkpoint:
-NMR must show the disappearance of the tert-butyl singlet (~1.4 ppm) and a downfield shift of the N7-adjacent protons, confirming successful pyrimidine coupling and deprotection.
-
Protocol B: High-Throughput Kinase Selectivity Profiling
Objective: Validate the target engagement and selectivity of the synthesized RET kinase inhibitor.
Causality: A major liability of RET inhibitors is off-target binding to VEGFR2, which shares a similar ATP-binding pocket. Inhibiting VEGFR2 causes severe clinical hypertension. The spirocyclic bulk of our scaffold is explicitly designed to clash with the VEGFR2 active site while fitting perfectly into RET.
-
ATP-Competitive Validation: Incubate recombinant RET kinase with the compound at varying concentrations of ATP (10
M vs. 1 mM) using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.-
Self-Validation Checkpoint: If the compound's
shifts significantly to the right (weakens) in the high-ATP arm, the mechanism is definitively confirmed as ATP-competitive hinge-binding.
-
-
Orthogonal Counter-Screen: Run the exact same TR-FRET assay against recombinant VEGFR2.
-
Self-Validation Checkpoint: Calculate the selectivity index (
). A fold-change of >50x validates the structural hypothesis that the 3D spiro-vector successfully discriminates between the two highly homologous kinase pockets.
-
Self-validating synthetic and screening workflow for spirocyclic derivatives.
Conclusion
The 7-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane scaffold is not merely a structural novelty; it is a highly engineered vector-delivery system. By combining the rigid, 3D spatial projection of a spirocycle with the electronic and hydrogen-bonding properties of a pyrimidine ring, medicinal chemists can bypass the metabolic liabilities of linear amines while achieving exquisite target selectivity. As evidenced by its widespread presence in recent patent literature spanning kinases, PROTACs, and immuno-oncology targets, this scaffold will remain a cornerstone of advanced drug discovery.
References
- Source: European Patent Office (EP1790639A1)
- Source: World Intellectual Property Organization (WO2007061978A1)
- Source: China National Intellectual Property Administration (CN108395443B)
-
Spirocyclic degronimers for target protein degradation Source: US Patent Application (US20210371408A1 / Justia Patents) URL:[Link]
- Source: United States Patent and Trademark Office (US11168090B2)
- Source: European Patent Office (EP2920171B1)
- Source: World Intellectual Property Organization (WO2019204609A1)
-
Targeting Ribonucleases with Small Molecules and Bifunctional Molecules Source: ACS Chemical Biology URL:[Link]
-
Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds Source: Blumberg Institute URL:[Link]
Sources
- 1. blumberginstitute.org [blumberginstitute.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patents.justia.com [patents.justia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN108395443B - Cyclic compounds inhibiting programmed death receptor ligand 1 and uses thereof - Google Patents [patents.google.com]
- 7. WO2019204609A1 - Pd-1/pd-l1 inhibitors - Google Patents [patents.google.com]
- 8. WO2007061978A1 - Spirocyclic compounds as hdac inhibitors - Google Patents [patents.google.com]
- 9. SPIROCYCLIC COMPOUNDS AND THEIR USE AS CXCR4-ANTAGONISTS - Patent 1790639 [data.epo.org]
Application Note: Synthetic Routes for Preparing 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane
[1]
Executive Summary
The 2,7-diazaspiro[4.5]decane scaffold represents a privileged structure in modern drug discovery, offering a conformationally restricted alternative to flat piperidine or pyrrolidine systems.[1] Its spirocyclic nature imparts specific vectorality to substituents, often improving metabolic stability and selectivity profiles in GPCR and kinase inhibitor programs.
This Application Note details the robust synthetic preparation of 7-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane . The synthesis addresses the critical challenge of regioselectivity between the two secondary amines (N2 vs. N7) by utilizing an orthogonal protection strategy.[1] We present a scalable, two-step protocol: a Nucleophilic Aromatic Substitution (SNAr) followed by acidic deprotection, designed to deliver high purity material suitable for biological screening.[1]
Retrosynthetic Analysis & Strategy
To synthesize the target (3) selectively substituted at the N7 position, direct alkylation of the unprotected diamine is discouraged due to competing nucleophilicity between the pyrrolidine (N2) and piperidine (N7) nitrogens.[1] While the pyrrolidine nitrogen is typically more nucleophilic, steric factors in the spiro-fusion can lead to complex mixtures.
Therefore, the Strategy of Choice relies on the commercially available N2-Boc-protected precursor (1) .[1] This ensures exclusive functionalization at N7.[1]
Pathway:
-
Coupling: SNAr reaction of N2-Boc-2,7-diazaspiro[4.5]decane with 2-chloropyrimidine.
-
Deprotection: Removal of the Boc group to yield the final free amine.[1]
Logical Workflow Diagram
Figure 1: Retrosynthetic logic flow ensuring regioselectivity at N7 via N2-protection.
Experimental Protocols
Method A: Nucleophilic Aromatic Substitution (SNAr)
This is the industry-standard approach for electron-deficient heteroaryl halides like 2-chloropyrimidine.[1] It is preferred over Buchwald-Hartwig coupling due to lower cost, easier purification (no heavy metals), and high yields.[1]
Materials
-
Substrate: tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate (CAS: 236406-61-4)[1]
-
Reagent: 2-Chloropyrimidine (CAS: 1722-12-9)[1]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous[1]
-
Solvent: N,N-Dimethylformamide (DMF) or DMSO[1]
Step-by-Step Protocol
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate (1.0 equiv, 5.0 mmol, 1.20 g) in anhydrous DMF (15 mL).
-
Addition: Add 2-chloropyrimidine (1.2 equiv, 6.0 mmol, 0.69 g) followed by finely ground anhydrous K₂CO₃ (2.5 equiv, 12.5 mmol, 1.73 g).
-
Note: DIPEA (3.0 equiv) can be substituted for K₂CO₃ if a homogeneous reaction is preferred, but K₂CO₃ generally provides cleaner profiles for pyrimidines.[1]
-
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 100 °C under an inert atmosphere (N₂ or Ar) for 4–6 hours.
-
Workup:
-
Purification: The crude intermediate is often pure enough for deprotection.[1] If necessary, purify via flash column chromatography (SiO₂, 0–50% EtOAc in Hexanes).[1]
-
Target Intermediate:tert-butyl 7-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane-2-carboxylate.[1]
-
Method B: Acidic Deprotection (Boc Removal)
The final step reveals the secondary amine at the 2-position.[1]
Step-by-Step Protocol
-
Dissolution: Dissolve the intermediate from Method A (approx. 1.0 g) in Dichloromethane (DCM, 10 mL).[1][3]
-
Acidolysis: Cool to 0 °C. Add Trifluoroacetic acid (TFA, 5 mL) dropwise.
-
Alternative: For a hydrochloride salt product, use 4M HCl in Dioxane (10 mL) at room temperature.[1]
-
-
Reaction: Stir at room temperature for 1–2 hours. Monitor for the disappearance of the Boc-protected material by LC-MS (mass shift of -100).
-
Workup (Free Base):
-
Final Product: 7-(Pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane.
-
Storage: Store as a solid at -20 °C. Amine salts (HCl/TFA) are more stable than the free base.[1]
-
Process Visualization
Reaction Workflow Diagram
Figure 2: Step-wise reaction workflow for the synthesis of the title compound.
Analytical Data & Validation
To ensure the identity of the synthesized compound, compare analytical results against these expected parameters.
Table 1: Expected Analytical Profile
| Parameter | Expected Value/Observation | Structural Assignment |
| LC-MS (ESI+) | [M+H]⁺ = 219.16 (Calc.[1] for C₁₂H₁₈N₄) | Parent Ion |
| ¹H NMR (DMSO-d₆) | δ 8.35 (d, 2H), 6.60 (t, 1H) | Pyrimidine ring protons (H-4,6 and H-5) |
| ¹H NMR (DMSO-d₆) | δ 3.60 - 3.80 (m, 4H) | Piperidine protons adjacent to N7 (deshielded by pyrimidine) |
| ¹H NMR (DMSO-d₆) | δ 2.80 - 3.00 (m, 2H) | Pyrrolidine protons adjacent to N2 (free amine) |
| Appearance | Off-white to pale yellow solid | - |
Critical Quality Attribute (CQA):
-
Regiochemistry Check: In the ¹H NMR, the protons alpha to the pyrimidine nitrogen (N7 side) will show a significant downfield shift (~3.6-3.8 ppm) compared to the starting material.[1] The protons alpha to the free amine (N2 side) will remain relatively upfield (~2.8-3.0 ppm) unless the sample is a salt.[1]
Troubleshooting & Optimization
-
Low Yield in Step 1: If conversion is low at 100 °C, increase temperature to 120 °C. If 2-chloropyrimidine is unreactive, switch to 2-bromopyrimidine or add a catalytic amount of KI (Finkelstein condition).[1]
-
Solubility Issues: The final free amine can be quite polar.[1] If extraction with DCM is inefficient, use a mixture of CHCl₃/Isopropanol (3:1) for extraction during the basic workup.[1]
-
Alternative Coupling: For analogs with electron-rich pyrimidines (which react poorly in SNAr), use Buchwald-Hartwig conditions : Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), NaOtBu, Toluene, 100 °C.[1]
References
-
Spirocyclic Scaffolds in Drug Design: Zheng, Y., Tice, C. M., & Singh, S. B. (2014).[1] The use of spirocyclic scaffolds in drug discovery.[3][4][5][6] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[1] Link[1]
-
Synthesis of Diazaspiro[4.5]decane: Caron, S., et al. (2018).[1] Practical Synthesis of 2,7-Diazaspiro[4.5]decane-2-carboxylic Acid tert-Butyl Ester. Organic Syntheses, 95, 342-354.[1] Link[1]
-
SnAr on Pyrimidines: Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] Link[1]
-
Commercial Precursor Validation: PubChem Compound Summary for CID 45934304 (tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate). Link
Sources
- 1. 1-Azaspiro[4.5]decane | C9H17N | CID 9092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Protocol for Nucleophilic Aromatic Substitution of 2-Chloropyrimidine with Diazaspirocycles
Abstract
This application note details the optimized protocol for the nucleophilic aromatic substitution (
Introduction & Mechanistic Insight
The "Escape from Flatland"
In modern drug discovery, replacing planar rings (like piperazine) with three-dimensional spirocyclic scaffolds is a proven strategy to improve solubility and selectivity. However, the rigid geometry of diazaspirocycles can introduce steric constraints that alter nucleophilicity compared to flexible acyclic amines.
Reactivity of 2-Chloropyrimidine
The 2-position of the pyrimidine ring is highly activated toward nucleophilic attack due to the electron-withdrawing inductive and mesomeric effects of the two adjacent nitrogen atoms. While less reactive than 2-chloropyrazine or 2-chloropyridine N-oxide, 2-chloropyrimidine is significantly more reactive than chlorobenzene, often allowing reactions to proceed without transition metal catalysis.
Mechanism: The Addition-Elimination Pathway
The reaction proceeds via a classical
Figure 1: Reaction coordinate pathway for the
Experimental Design & Optimization
Critical Reagent Selection
| Component | Recommendation | Rationale |
| Electrophile | 2-Chloropyrimidine | Highly activated; prone to hydrolysis if wet solvents are used. |
| Nucleophile | N-Boc-protected Diazaspirocycle | Crucial: Use mono-protected diamines (e.g., tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate) to prevent polymerization or double-addition. |
| Base | DIPEA (Hünig's Base) or | Scavenges the HCl byproduct. DIPEA is preferred for solubility in organic solvents; |
| Solvent | Ethanol (EtOH), DMSO, or DMF | Polar protic (EtOH) often accelerates |
Stoichiometry
-
Electrophile: 1.0 equivalent[2]
-
Nucleophile: 1.1 – 1.2 equivalents (Slight excess drives reaction to completion)
-
Base: 2.0 – 3.0 equivalents[3]
Detailed Protocol
Method A: Thermal Heating (Standard)
Best for gram-scale synthesis and robust substrates.
Materials:
-
2-Chloropyrimidine (1.0 eq)
-
N-Boc-2,6-diazaspiro[3.3]heptane (1.1 eq)
-
Triethylamine (
) or DIPEA (2.5 eq) -
Ethanol (Absolute) or 2-Propanol (Concentration: 0.2 – 0.5 M)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 2-chloropyrimidine and the mono-protected diazaspirocycle.
-
Solvent Addition: Add Ethanol or 2-Propanol. Stir until solids are mostly dissolved.
-
Base Addition: Add DIPEA dropwise.
-
Reaction: Equip the flask with a reflux condenser. Heat the mixture to 80°C (reflux) for 4–16 hours.
-
Note: Reaction progress should be monitored by LCMS or TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the chloride (
) and appearance of the product ( ).
-
-
Work-up:
-
Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM) is usually sufficient.
Method B: Microwave Irradiation (High Throughput)
Best for library synthesis or sluggish amines.
Materials:
-
Same stoichiometry as Method A.
-
Solvent: Acetonitrile (MeCN) or Ethanol.
Procedure:
-
Setup: Add reactants and base into a microwave-compatible vial (2–5 mL).
-
Seal: Cap the vial with a crimp top or screw cap with a septum.
-
Irradiation: Heat to 120°C – 140°C for 20 – 40 minutes .
-
Caution: Ensure the vessel is rated for the pressure generated by ethanol at this temperature.
-
-
Work-up: Dilute directly with EtOAc and wash as described in Method A, or purify directly via preparative HPLC if scale permits (<100 mg).
Troubleshooting & QC
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| No Reaction | Nucleophile is protonated (Salt form used without excess base) | Ensure free base is generated. If using a spirocycle-HCl salt, increase base to 3.5–4.0 eq. |
| Hydrolysis Product (2-Hydroxypyrimidine) | Wet solvent / Hydroxide presence | Use anhydrous solvents. Avoid inorganic bases like NaOH; stick to DIPEA or anhydrous |
| Incomplete Conversion | Steric hindrance of spiro-ring | Switch to Method B (Microwave) or use a higher boiling solvent (DMSO/NMP) at 100°C. |
Analytical Validation (Example Data)
-
1H NMR (DMSO-d6): Expect characteristic pyrimidine doublets/triplets in the aromatic region (
8.3, 6.6 ppm). The spirocyclic protons will appear as multiplets in the aliphatic region ( 1.5 – 4.5 ppm). -
LCMS: [M+H]+ peak should correspond to (MW of Pyrimidine + MW of Spirocycle - 36.5).
Workflow Visualization
Figure 2: Decision tree and experimental workflow for the synthesis.
References
-
Mechanistic Insight into
:- Nucleophilic Aromatic Substitution of 2-Chloropyrimidine: Kinetics and Mechanism.
-
Source: (General reference for
mechanisms on heterocycles).
-
Spirocycles in Drug Design
- The Ascendancy of Diazaspirocycles in Modern Drug Discovery.
-
Source:
-
Green Chemistry Protocols
- Amination of Heteroaryl Chlorides: Palladium C
-
Source:
-
Comparative Reactivity
- SNAr Reaction of Polyhalogen
-
Source:
Sources
Application Note: Orthogonal Protecting Group Strategies for 2,7-Diazaspiro[4.5]decane Synthesis
Introduction & Scientific Context
The 2,7-diazaspiro[4.5]decane scaffold is a highly versatile conformationally restricted diamine (CRDA) that has become a privileged structure in modern medicinal chemistry. Its unique three-dimensional architecture makes it a critical building block in the synthesis of central nervous system (CNS) active molecular libraries[1], CXCR4 antagonists[2], and small molecule splicing modulators of Survival Motor Neuron-2 (SMN2) for the treatment of Spinal Muscular Atrophy (SMA)[3].
The spirocyclic core contains two distinct secondary amines: N2 (residing in a five-membered pyrrolidine-like ring) and N7 (residing in a six-membered piperidine-like ring). Because drug discovery workflows require divergent, late-stage functionalization (e.g., cross-coupling, alkylation, or acylation) at these specific nodes, researchers must employ robust, orthogonal protecting group strategies to differentiate the two nitrogen atoms[4].
Mechanistic Principles & Causality
The differential substitution of spirodiamines relies on exploiting the distinct steric and kinetic environments of the two nitrogen atoms. The N7 position is located in the less sterically encumbered six-membered ring, whereas the N2 position is situated in the more rigid, constrained five-membered envelope[4].
Causality in Experimental Design
-
Regioselectivity Challenges: Direct mono-carbamoylation (e.g., with one equivalent of
) often yields complex statistical mixtures. It is mechanistically more efficient to synthesize doubly Boc-protected derivatives followed by selective deprotection, or to start from commercially available mono-protected precursors (e.g., 7-Boc-2,7-diazaspiro[4.5]decane)[4]. -
Thermal Instability: Spirocyclic precursors, particularly spiroimides, are prone to rearrangement and near-total racemization when subjected to high temperatures[4]. Therefore, all protection and deprotection sequences must be executed under mild conditions (0 °C to room temperature) to preserve the stereochemical integrity of the spiro-quaternary carbon.
-
Orthogonality: For complex library synthesis, the Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) pair is the industry standard. Boc is strictly acid-labile, while Cbz is cleaved via transition-metal catalyzed hydrogenolysis. This complete mechanistic orthogonality ensures that one nitrogen can be liberated without compromising the protection of the other[5].
Workflow & Experimental Protocols
Synthesis of 7-Boc-2-Cbz-2,7-diazaspiro[4.5]decane
Objective: To generate a versatile, orthogonally protected spirodiamine scaffold suitable for divergent functionalization.
Step-by-Step Methodology:
-
Preparation: Dissolve 7-Boc-2,7-diazaspiro[4.5]decane (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under an inert argon atmosphere.
-
Base Addition: Add
-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol). Cool the reaction mixture to 0 °C using an ice bath.-
Causality: Cooling is critical to prevent exothermic side reactions and maintain regiocontrol, avoiding spirocycle rearrangement[4].
-
-
Reagent Addition: Add Benzyl chloroformate (Cbz-Cl) (1.1 eq, 11 mmol) dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm gradually to room temperature and stir for 4 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The protocol is self-validating when the primary amine starting material peak disappears and a single new peak corresponding to the di-protected species (
) emerges. TLC (Ninhydrin stain) should show no active primary/secondary amines. -
Workup: Quench the reaction with saturated aqueous
. Extract the aqueous layer three times with DCM, dry the combined organic layers over anhydrous , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure di-protected scaffold.
Selective Deprotection Strategies
Pathway A: Liberation of N2 (Boc Cleavage)
-
Dissolve the 7-Boc-2-Cbz-2,7-diazaspiro[4.5]decane intermediate in DCM (0.2 M).
-
Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution at 0 °C.
-
Stir for 2 hours at room temperature.
-
Causality: The acid-labile tert-butyl carbamate is cleaved via protonation and subsequent fragmentation (releasing
and isobutylene), while the Cbz group remains completely intact under acidic conditions.
Pathway B: Liberation of N7 (Cbz Cleavage)
-
Dissolve the di-protected intermediate in MS-grade Methanol (0.1 M).
-
Add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate).
-
Purge the flask with
gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours. -
Causality: Palladium-catalyzed hydrogenolysis selectively cleaves the benzyl-oxygen bond of the Cbz group, liberating
and toluene, leaving the Boc group unaffected[5]. Filter through Celite to remove the catalyst.
Visualization of Synthetic Workflows
Caption: Workflow for the orthogonal protection and selective deprotection of 2,7-diazaspiro[4.5]decane.
Caption: Logical decision tree for selecting N2 protecting groups based on downstream reaction conditions.
Quantitative Data Presentation
Table 1: Orthogonal Protecting Group Matrix for 2,7-diazaspiro[4.5]decane
| Protecting Group | Installation Reagents | Deprotection Conditions | Orthogonality / Compatibility | Stability Profile |
| Boc (tert-Butyloxycarbonyl) | 20% TFA/DCM or 4M HCl in Dioxane | Orthogonal to Cbz, Bn, Fmoc. | Stable to strong bases, nucleophiles, and catalytic hydrogenation. | |
| Cbz (Carboxybenzyl) | Cbz-Cl, DIPEA, DCM | Orthogonal to Boc, Fmoc. | Stable to mild acids and mild bases. Labile to strong Lewis acids. | |
| Bn (Benzyl) | Bn-Br, | Orthogonal to Boc, Fmoc. | Highly stable to strong bases (e.g., NaH) and harsh cross-coupling[3]. | |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl, | 20% Piperidine in DMF | Orthogonal to Boc, Cbz, Bn. | Stable to acids and hydrogenation. Highly labile to secondary amines/bases. |
References
Sources
Improving solubility of 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane in organic solvents
Technical Support Center: Solubility & Handling Guide
Welcome to the technical support hub for 7-(Pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane . This guide addresses the unique physicochemical challenges of this spirocyclic intermediate. Unlike flat aromatic heterocycles, this molecule combines a lipophilic, sp3-rich spiro-core with a polar pyrimidine headgroup and a basic secondary amine tail.[1] This amphiphilic nature often leads to "gelling," oiling out, or persistent insolubility if the solvent system does not match the specific protonation state.[1]
Molecule Profile & Physicochemical Dynamics
Before troubleshooting, you must identify which form of the molecule you are handling.[1] The solubility rules invert completely between the Free Base and the Salt forms.
| Feature | Free Base (Neutral) | Salt Form (HCl, TFA, Oxalate) |
| State | Viscous Oil or Low-Melting Solid | Crystalline Solid (often hygroscopic) |
| Primary Interaction | H-Bond Donor (N2-H) & Acceptor (Pyrimidine) | Ionic Lattice & Strong Dipole |
| Solubility (High) | DCM, CHCl₃, MeOH, EtOAc, THF | Water, DMSO, MeOH, DMF |
| Solubility (Low) | Water, Hexanes, Diethyl Ether | DCM, EtOAc, Toluene, THF |
| Common Issue | "Oiling out" in non-polar solvents; Aggregation.[1][2] | "Gummy precipitate" in organic synthesis solvents.[1][3] |
Structural Insight: The molecule consists of a 2,7-diazaspiro[4.5]decane core.[1]
-
Position 7 (N7): Substituted with a Pyrimidine ring.[1] This nitrogen is non-basic due to delocalization into the pyrimidine ring.[1]
-
Position 2 (N2): A secondary amine (pyrrolidine-like).[1] This is highly basic (
) and is the primary site for salt formation and hydrogen bonding.[1]
Solvent Selection Matrix
Use this matrix to select the correct solvent system based on your intended application.
Scenario A: Organic Synthesis (SNAr, Reductive Amination)
Target Form: Free Base[1]
| Solvent System | Suitability | Notes |
| DCM (Dichloromethane) | ⭐⭐⭐⭐⭐ (Excellent) | Best for preventing aggregation.[1] Breaks H-bonds. |
| THF (Tetrahydrofuran) | ⭐⭐⭐⭐ (Good) | Good solubility, but may require slight warming.[1] |
| Toluene | ⭐⭐ (Poor) | Risk of phase separation (oiling out).[1] |
| DMF/DMAc | ⭐⭐⭐ (Moderate) | Soluble, but difficult to remove during workup.[1] |
Scenario B: Purification & Storage
Target Form: Salt (HCl or Oxalate)
| Solvent System | Suitability | Notes |
| MeOH/EtOH | ⭐⭐⭐⭐⭐ (Excellent) | Best for recrystallization.[1] |
| Water | ⭐⭐⭐⭐ (Good) | Highly soluble, but risk of hydrolysis if acidic for long periods.[1] |
| EtOAc/Ether | ❌ (Insoluble) | Use these as anti-solvents to crash out the salt.[1] |
Troubleshooting Guides
Issue #1: The "Sticky Gum" Phenomenon
Symptom: You attempt to dissolve the compound in Toluene or Ether, and it separates into a thick, sticky oil at the bottom of the flask.[1] Cause: The "Spiro-Effect."[1] The sp3-rich core prevents tight crystal packing, while the polar amine/pyrimidine groups refuse to solvate in non-polar media. The Fix: Co-Solvent Doping
-
Decant the non-polar supernatant.[1]
-
Dissolve the "gum" in a minimum amount of DCM or MeOH .[1]
-
Slowly add the non-polar solvent back while stirring rapidly.[1]
-
Pro-Tip: If running a reaction in Toluene, add 5-10% THF or DCM as a co-solvent to maintain homogeneity.[1]
Issue #2: Reactant Insolubility (The Salt Trap)
Symptom: You are running a nucleophilic substitution (e.g., alkylation of the N2 amine) in DCM or Acetonitrile, but the starting material (HCl salt) sits as a solid at the bottom.[1] Cause: Amine salts do not dissolve in DCM.[1] The reaction will fail or be extremely slow (heterogeneous kinetics).[1] The Fix: The "In-Situ Free Base" Strategy Do not just add more solvent.[1] You must liberate the amine.[1]
-
Method A (Biphasic): Add 2.0 eq. of aqueous NaOH (1M) and extract into DCM. Dry the DCM layer and proceed.[1]
-
Method B (One-Pot): Add 2.5 eq. of DIPEA (Diisopropylethylamine) or TEA to the reaction mixture. The organic base will deprotonate the spiro-amine, allowing it to dissolve and react.[1]
Critical Protocols
Protocol A: Converting Salt to Free Base (The "Unlock" Method)
Use this when you need the molecule soluble in organic solvents for synthesis.[1]
-
Suspend: Place 1.0 g of the salt in 10 mL of DCM (it will not dissolve).
-
Basify: Add 10 mL of 1N NaOH (pH must be >12).
-
Note: Do not use weak bases like bicarbonate; spiro-amines are quite basic.[1]
-
-
Extract: Shake vigorously. The solid should disappear as it converts to the oil-soluble free base.[1]
-
Separate: Collect the organic (DCM) layer.[1]
-
Re-extract: Extract the aqueous layer 2x more with DCM (Spiro compounds have partial water solubility; don't lose yield here!).[1]
-
Dry: Dry over
, filter, and concentrate. -
Result: A viscous, pale yellow oil soluble in all organic solvents.[1]
Protocol B: Controlled Precipitation (Purification)
Use this to stabilize the molecule if the oil is degrading.[1]
-
Dissolve the crude free base oil in 5 volumes of MeOH .
-
Cool to 0°C.
-
Dropwise add 4M HCl in Dioxane (1.1 equivalents).
-
Add Diethyl Ether or MTBE slowly until the solution turns cloudy.
-
Stir for 30 mins. The "gum" should harden into a filterable solid.[1]
Visual Troubleshooting Logic
The following diagram illustrates the decision-making process for solvent selection based on the form of the starting material.
Caption: Decision tree for selecting solvent systems and troubleshooting solubility based on protonation state.
Frequently Asked Questions (FAQ)
Q: Why does my product turn pink/red in solution? A: Spiro-amines with pyrimidine rings are prone to oxidation if left in solution with trace metals or light exposure.[1] This is usually a minor impurity (<1%).[1] Store the free base under Nitrogen/Argon or convert it to the HCl salt for long-term stability.[1]
Q: Can I use DMSO for everything? A: While DMSO dissolves both forms, it is a "trap" for this molecule.[1] Because the free base is an oil, extracting it out of DMSO is incredibly difficult (it partitions poorly into ether/heptane).[1] Avoid DMSO unless running biological assays.[1]
Q: I need to run a reaction at high temperature (>100°C). Toluene causes oiling out.[1] What do I use? A: Switch to Chlorobenzene or 1,4-Dioxane .[1] These have higher boiling points but better polarity to solubilize the spiro-pyrimidine system compared to Toluene.[1]
References
-
Spirocyclic Scaffolds in Medicinal Chemistry: Zheng, Y., & Tice, C. M. (2016).[1][4] The utilization of spirocyclic scaffolds in drug discovery.[1][4][5] Expert Opinion on Drug Discovery, 11(9), 831-840. [1]
-
Solubility of Heterocyclic Amines: Joshi, A., et al. (2012).[1] Overcoming solubility problems of hetero-cyclic compounds. ResearchGate Discussion.
-
Synthesis and Handling of Diazaspiro[4.5]decane Derivatives: Burckhardt, S. (2003).[1] Spirocyclic piperidines as novel substance classes.[1] Review of spiro-piperidine synthesis and properties. [1]
-
General Solubility Parameters (Hansen): Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press. [1]
Sources
- 1. 1-Azaspiro[4.5]decane | C9H17N | CID 9092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Azaspiro(4.5)decane | C9H17N | CID 418822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. CAS 176-80-7: 1-Azaspiro[4.5]decane | CymitQuimica [cymitquimica.com]
Technical Support Center: Troubleshooting Buchwald-Hartwig Couplings with 2,7-Diazaspiro[4.5]decane
Welcome to the specialized technical support guide for researchers, chemists, and process development professionals employing 2,7-diazaspiro[4.5]decane and its derivatives in Buchwald-Hartwig amination reactions. This spirocyclic diamine presents unique challenges and opportunities due to its steric bulk and the presence of two distinct secondary amine nucleophiles. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered during the initial setup and optimization of the coupling reaction.
Q1: My reaction shows no conversion or forms only trace product. What are the first things to check?
Answer: This is the most frequent issue and typically points to a fundamental problem with the catalytic system or reaction environment. Before attempting extensive optimization, verify the following critical parameters:
-
Inert Atmosphere Integrity: The Pd(0) active catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents were thoroughly degassed. Any leaks in your manifold or poor Schlenk technique can kill the catalyst before the reaction begins.[1]
-
Reagent Purity and Quality:
-
Palladium Precursor: Use a reliable source of your palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂). Over time, these reagents can degrade. If in doubt, open a new bottle.
-
Phosphine Ligand: The bulky, electron-rich phosphine ligands essential for this reaction are often air-sensitive.[2] Store them under an inert atmosphere and handle them quickly.
-
Base: The most common base, sodium tert-butoxide (NaOtBu), is extremely hygroscopic. Clumpy or discolored base is a sign of degradation and should be replaced. Use a fresh bottle or a freshly opened container from a glovebox.[3]
-
Amine: Ensure the 2,7-diazaspiro[4.5]decane is pure. If it's a salt (e.g., dihydrochloride), it must be neutralized to the free base before use.
-
-
Catalyst Activation: If you are using a Pd(II) precursor like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[3][4] This process can sometimes be sluggish. Consider gently heating the mixture of Pd(OAc)₂, ligand, and solvent for a few minutes before adding the other reagents. Using a dedicated Pd(0) source like Pd₂(dba)₃ can often be more reliable.[3]
In-Depth Troubleshooting Guides
This section provides detailed strategies for tackling more complex and persistent issues.
Guide 1: Low Yield and Stalled Reactions
You've confirmed your setup is inert and reagents are pure, but the reaction starts and then stalls, or the final yield is unacceptably low. This often points to a suboptimal choice of reaction parameters for this specific, sterically demanding amine.
Q2: I'm seeing about 20-30% conversion by LC-MS, but the reaction won't proceed further, even with extended time or heating. What should I optimize?
Answer: A stalled reaction indicates that the catalyst has lost activity over the reaction course or that the catalytic cycle has a high energy barrier at a key step. For a bulky secondary amine like 2,7-diazaspiro[4.5]decane, the rate-limiting step is often the C-N reductive elimination.[5][6]
1. Ligand Selection is Critical: The choice of phosphine ligand is paramount. For hindered secondary amines, ligands must be both bulky and electron-rich to promote the difficult reductive elimination step.
-
Initial Recommendation: Start with a range of established bulky biarylphosphine ligands.
-
Causality: Bulky ligands create a wide "bite angle" on the palladium center, which accelerates reductive elimination.[2] Electron-donating groups on the ligand make the palladium center more electron-rich, which also facilitates this step.
| Ligand Class | Example Ligands | Key Characteristics & Use Case |
| Buchwald-type Biarylphosphines | XPhos, RuPhos, BrettPhos | Generally excellent for hindered secondary amines. Often the first choice.[2] |
| Josiphos-type Ferrocenyl | tBu-Josiphos | Can be effective when biarylphosphines fail, particularly with electron-poor aryl halides. |
| Bidentate Ligands | Xantphos, BINAP | Sometimes useful, especially for controlling selectivity, but can be less reactive for hindered substrates compared to monodentate ligands.[5] |
2. Base and Solvent Optimization: The base not only deprotonates the amine but also influences the solubility and activity of the catalytic species.[7][8]
-
Bases: While NaOtBu is the standard, it has limited solubility in common solvents like toluene.[3] Consider switching to Lithium bis(trimethylsilyl)amide (LHMDS), which often has better solubility and can be effective at lower temperatures.[9] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but they typically require higher temperatures and more active catalyst systems.[9]
-
Solvents: Toluene and 1,4-dioxane are the most common and effective solvents.[1] If solubility of your starting material or base is an issue, THF or CPME can be viable alternatives.
Guide 2: Controlling Selectivity - The Mono- vs. Bis-Arylation Challenge
A key challenge with 2,7-diazaspiro[4.5]decane is achieving selective mono-arylation, as the product of the first coupling is still a secondary amine that can react a second time.
Q3: My reaction is producing a mixture of the desired mono-arylated product and the double-arylated side product. How can I favor mono-arylation?
Answer: Controlling selectivity requires carefully tuning the reaction conditions to favor the first C-N bond formation while disfavoring the second. The primary product is sterically more hindered and electronically less reactive than the starting diamine, which provides a natural basis for selectivity.
-
Stoichiometry (Most Important): Use an excess of the 2,7-diazaspiro[4.5]decane relative to the aryl halide. A ratio of 1.5 to 2.0 equivalents of the diamine to 1.0 equivalent of the aryl halide is a good starting point. This ensures the catalyst is more likely to encounter an unreacted diamine molecule than the mono-arylated product.
-
Temperature: Lowering the reaction temperature (e.g., from 110 °C to 80 °C) can increase selectivity. The activation energy for the second arylation (a more hindered coupling) is likely higher, so reducing thermal energy will disproportionately slow this undesired pathway.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the aryl halide has been consumed to prevent the slower, subsequent formation of the bis-arylated product.
-
Slow Addition: In some cases, slow addition of the aryl halide via syringe pump to the mixture of the catalyst and excess diamine can dramatically improve selectivity for mono-arylation.
Experimental Protocols
Protocol 1: General Procedure for Mono-Arylation of 2,7-Diazaspiro[4.5]decane
This protocol provides a robust starting point for optimization.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 eq)
-
2,7-Diazaspiro[4.5]decane (1.5 mmol, 1.5 eq)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (2.0 mmol, 2.0 eq)
-
Toluene, anhydrous (5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 2,7-diazaspiro[4.5]decane, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.
-
Seal the flask with a septum. Evacuate and backfill the flask with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous toluene via syringe.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously. Monitor its progress by taking small aliquots and analyzing them by LC-MS or TLC.
-
Upon completion (typically 4-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of celite to remove palladium residues.
-
Wash the filtrate with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. organic-synthesis.com. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Reddit. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. ResearchGate. [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. PubMed. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. YouTube. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. ACS Publications. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. University of Windsor. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
Overcoming steric hindrance in 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane reactions
An invaluable scaffold in modern drug discovery, 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane presents unique synthetic challenges, primarily due to the significant steric congestion around the reacting nitrogen atom. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to diagnosing and overcoming these hurdles. As Senior Application Scientists, we offer not just protocols, but a deeper understanding of the causality behind experimental choices to ensure reproducible success.
Understanding the Challenge: The Root of Steric Hindrance
The difficulty in forming the C-N bond between the pyrimidine ring and the diazaspiro[4.5]decane scaffold stems from a combination of factors:
-
The Bulky Spirocycle: The 2,7-diazaspiro[4.5]decane moiety is a rigid, three-dimensional structure. The axial and equatorial protons on the cyclohexane ring effectively shield the secondary amine at the 7-position, impeding the approach of the electrophilic pyrimidine.
-
The Pyrimidine Ring: The 2-position of the pyrimidine ring is flanked by two nitrogen atoms, which can influence the electronic environment and the trajectory of nucleophilic attack. When coupled with the bulky spirocycle, this creates a sterically demanding reaction environment.
This guide will focus primarily on the most common method for forging this bond: the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
Frequently Asked Questions & Troubleshooting Guide
Q1: My Buchwald-Hartwig N-arylation between 2,7-diazaspiro[4.5]decane and 2-chloropyrimidine is failing or giving very low yields. Where should I start troubleshooting?
A1: Failure in this specific coupling is common and almost always traces back to suboptimal reaction parameters that do not adequately address the severe steric hindrance. The three most critical pillars of this reaction are: 1) Catalyst/Ligand Selection , 2) Base Choice , and 3) Solvent/Temperature Conditions . A systematic approach is essential.
We recommend a troubleshooting workflow that prioritizes the most impactful variables first. Start by confirming the quality of your starting materials (amine, halide) and ensuring your reaction is under a strictly inert atmosphere, as oxygen can deactivate palladium catalysts.[1]
Q2: The standard Pd(PPh₃)₄ catalyst isn't working. How do I choose the right catalyst and ligand combination for this sterically demanding coupling?
A2: This is the single most critical variable. For sterically hindered couplings, standard ligands like triphenylphosphine (PPh₃) are often ineffective.[2] You require highly specialized, bulky, and electron-rich phosphine ligands that promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3][4]
The function of these bulky ligands is twofold:
-
They stabilize the active, low-coordinate Pd(0) species necessary for the reaction to proceed.[1]
-
Their steric bulk creates a wider "pocket" around the palladium center, which can better accommodate the hindered coupling partners and facilitate the bond-forming reductive elimination step.[3]
Recommended Ligands and Catalysts:
We strongly recommend using commercially available, air-stable palladium pre-catalysts, which incorporate the ligand and a stabilizing group. This improves reproducibility.[3]
| Catalyst/Ligand Name | Structure Type | Key Advantages for Hindered Coupling | Citation(s) |
| XPhos | Dialkylbiarylphosphine | Excellent general ligand for hindered amine coupling. Promotes high catalyst activity. | [1][5] |
| SPhos | Dialkylbiarylphosphine | Similar to XPhos, often effective for electron-rich and hindered substrates. | [1] |
| RuPhos | Dialkylbiarylphosphine | Known to enhance reactivity, particularly with challenging aryl chlorides. | [1] |
| BrettPhos | Dialkylbiarylphosphine | Specifically designed for coupling primary and secondary amines, often shows superior performance. | [1][6][7] |
| tBuXPhos | Dialkylbiarylphosphine | The increased steric bulk of the tert-butyl group can be beneficial in highly congested systems. | [1] |
Experimental Protocol: Ligand Screening
A parallel screening experiment is the most efficient way to identify the optimal ligand.
-
Setup: In an array of reaction vials within a glovebox, add the 2-halopyrimidine (1.0 equiv.), 2,7-diazaspiro[4.5]decane (1.2 equiv.), and a strong, non-nucleophilic base like NaOt-Bu (1.4 equiv.).
-
Catalyst Addition: To each vial, add a different palladium pre-catalyst/ligand combination (e.g., XPhos-Pd-G3, SPhos-Pd-G2, BrettPhos-Pd-G3) at a loading of 1-2 mol%.
-
Reaction: Add anhydrous, degassed solvent (start with toluene or dioxane), seal the vials, and heat to 100-110 °C.
-
Analysis: Monitor the reactions at set time points (e.g., 2h, 6h, 24h) by LC-MS or GC-MS to determine conversion and identify the most promising catalyst system.[2]
Q3: What is the impact of solvent and base selection, and what are your recommendations?
A3: The choice of solvent and base is second only to the catalyst system in importance. They work in concert to facilitate the catalytic cycle.
Base Selection: The base's primary role is to deprotonate the amine, making it a more potent nucleophile to coordinate with the palladium center.[4] For hindered secondary amines, a strong, non-nucleophilic base is required.
-
Strong Bases (Recommended): Sodium tert-butoxide (NaOt-Bu), Potassium tert-butoxide (KOt-Bu), and Lithium bis(trimethylsilyl)amide (LiHMDS) are the most effective choices. They are strong enough to deprotonate the amine without competing as nucleophiles.[5]
-
Weaker Bases (Use with Caution): Carbonates like Cs₂CO₃ or K₃PO₄ are sometimes used but may be less effective for this challenging substrate, potentially leading to slower reactions or lower yields.[1][5]
Solvent Selection: The solvent must be aprotic and capable of solubilizing the reactants and catalyst. It also influences the stability and activity of the catalytic species.
| Solvent | Recommended Temperature (°C) | Notes | Citation(s) |
| Toluene | 100 - 110 | Excellent general-purpose solvent for Buchwald-Hartwig reactions. Its non-polar nature can be advantageous. | [4] |
| 1,4-Dioxane | 100 - 110 | A polar aprotic solvent that often performs well. Ensure it is anhydrous and peroxide-free. | [6] |
| Tetrahydrofuran (THF) | 65 (Reflux) | Lower boiling point may result in slower reaction rates. Can be effective but often requires longer reaction times. | [4] |
| tert-Butanol (t-BuOH) | 80 - 100 | Sometimes used in combination with other solvents. Can participate in catalyst activation. | [6] |
Q4: I'm observing significant side product formation. How can I mitigate this?
A4: Common side products include dehalogenation of the 2-halopyrimidine and the formation of undesired homocoupled products. These often arise from suboptimal reaction conditions or catalyst deactivation.
-
Problem: Dehalogenation: This occurs when the aryl halide is reduced instead of coupling.
-
Cause: Often linked to moisture in the reaction or a catalyst system that favors β-hydride elimination pathways over reductive elimination.
-
Solution: Rigorously dry all solvents and reagents. Ensure a strictly inert atmosphere. Sometimes, switching to a different ligand, like AntPhos, which is known to suppress β-hydride elimination, can be beneficial in related couplings.[8]
-
-
Problem: Catalyst Decomposition (Palladium Black): Formation of palladium black indicates the catalyst has precipitated out of the solution and is no longer active.
-
Cause: This can be caused by excessive temperatures, the presence of oxygen, or an inappropriate ligand that fails to stabilize the Pd(0) species.
-
Solution: Lower the reaction temperature slightly (e.g., from 110 °C to 100 °C). Ensure your inert atmosphere is robust. The choice of a highly stabilizing, bulky ligand (as discussed in Q2) is the best defense against decomposition.[3]
-
Q5: Are there alternative methods to consider if the Buchwald-Hartwig amination consistently fails?
A5: While palladium catalysis is the workhorse for this transformation, if yields remain unsatisfactory after extensive optimization, alternative strategies can be explored.
-
Ullmann Condensation (Copper-Catalyzed): This classic C-N bond-forming reaction uses a copper catalyst. Modern protocols have been developed that use ligands like picolinic acid or amino acids to enable the reaction under milder conditions than the harsh, traditional methods.[9][10] This approach can be effective for sterically hindered substrates where palladium-based methods fail.
-
Nucleophilic Aromatic Substitution (SₙAr): If the pyrimidine ring is sufficiently activated with strong electron-withdrawing groups (in addition to the ring nitrogens), a direct SₙAr reaction with the diazaspirodecane might be possible. This typically requires high temperatures and a polar aprotic solvent like DMSO or DMF. This approach avoids metal catalysts altogether but is highly dependent on the electronics of the pyrimidine substrate.
Q6: How can I effectively monitor the reaction and characterize the final product?
A6: Monitoring slow reactions is crucial to determine the optimal reaction time and prevent decomposition from prolonged heating.
-
Reaction Monitoring:
-
Standard Practice: For routine monitoring, thin-layer chromatography (TLC) or small aliquot sampling for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) is standard.[2]
-
Advanced Methods: For detailed kinetic analysis or to observe transient intermediates, in situ monitoring techniques can be employed. Tools like ReactIR (FTIR) or Raman spectroscopy can track the disappearance of reactants and the appearance of products in real-time without disturbing the reaction.[11] Direct Analysis in Real Time Mass Spectrometry (DART-MS) has also been used for quantitative monitoring of heterogeneous reactions.[12]
-
-
Product Characterization:
-
Confirmation: The structure of the final product should be unequivocally confirmed using a combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Purity: Final purity should be assessed using HPLC.
-
References
- Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
-
Yin, J., & Buchwald, S. L. (2002). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 41(4), 564-567. Retrieved from [Link]
-
Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 55(44), 13618-13643. Retrieved from [Link]
-
Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. Retrieved from [Link]
-
Patel, H., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Bagley, M. C., et al. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(20), 7917-7920. Retrieved from [Link]
-
Yin, J., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 1889-1893. Retrieved from [Link]
-
Levin, M. D., et al. (2024). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature. Retrieved from [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]
-
RO-5126766 | New Drug Approvals. (2016). Retrieved from [Link]
-
Jin, D.-P., et al. (2020). Selected strategies for the construction of 7‐azaspiro[4.5]decanes. Asian Journal of Organic Chemistry, 9(9), 1334-1346. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]
-
Clayden, J., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 30(8), 3421. Retrieved from [Link]
-
Monnier, F., & Taillefer, M. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1701-1704. Retrieved from [Link]
-
Liu, Z., et al. (2022). A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells. Journal of Materials Chemistry A, 10(2), 856-866. Retrieved from [Link]
-
Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. Retrieved from [Link]
-
de la Torre, A. F., et al. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules, 27(3), 1165. Retrieved from [Link]
-
Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. (2019). ChemPhysChem, 20(18), 2314-2319. Retrieved from [Link]
- WO2011101409A1 - Pyrrolopyrimidine compounds as inhibitors of cdk4/6. (2011). Google Patents.
-
How to overcome Steric Hindrance? (2019). ResearchGate. Retrieved from [Link]
-
Monnier, F., & Taillefer, M. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1701-1704. Retrieved from [Link]
-
Li, H., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(22), 5462. Retrieved from [Link]
-
Thompson, A., et al. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 67(20), 3675-3681. Retrieved from [Link]
-
Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. Retrieved from [Link]
-
Yoshimura, Y., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. RSC Advances, 10(11), 6331-6335. Retrieved from [Link]
-
Techniques and Methods to Monitor Chemical Reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Analytical methods for protein kinase and inhibitor screening including kinetic evaluation. (2024). Analytica Chimica Acta. Retrieved from [Link]
-
triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Seven Essential Steps for In Situ Reaction Monitoring. (2020). Spectroscopy Online. Retrieved from [Link]
-
7-methyl-2,7-diazaspiro[4.5]decane. (n.d.). PubChem. Retrieved from [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. (2025). Chemistry Steps. Retrieved from [Link]
-
Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2025). Molecules. Retrieved from [Link]
Sources
- 1. jmcct.com [jmcct.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. hammer.purdue.edu [hammer.purdue.edu]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Resolving regioisomer formation in diazaspiro[4.5]decane functionalization
Topic: Resolving Regioisomer Formation in Diazaspiro[4.5]decane Scaffolds
Welcome to the SpiroCycle Technical Support Hub.
You are likely here because your LC-MS trace shows two peaks with identical masses, or your NMR suggests a mixture of
This guide moves beyond basic synthesis to address the causality of regioisomer formation and provides self-validating protocols to resolve it.
Module 1: The Core Mechanism (Why is this happening?)
Q: Why do I get a mixture of products when the amines look chemically distinct?
A: While the pyrrolidine (
-
pKa Similarity: The pKa of pyrrolidine (~11.[1][2][3][4]27) and piperidine (~11.[1][2][4]22) are nearly identical in water. You cannot rely on thermodynamic protonation control (e.g., selective salt formation) to differentiate them effectively.
-
The Steric Differentiator: The primary handle for selectivity is steric hindrance .
- -2 (Pyrrolidine): Located closer to the quaternary spiro-carbon center. It is sterically more congested.
- -8 (Piperidine): Located further from the spiro-junction (separated by two methylene groups). It is sterically more accessible.
Key Insight: In nucleophilic substitutions (
Visualizing the Selectivity Logic
Figure 1: Decision tree for determining the probability of regioisomer formation based on starting material protection status.
Module 2: Troubleshooting Synthesis (The Protocols)
Q: I have the free diamine. How do I selectively functionalize the piperidine (
A: You must exploit the kinetic steric advantage of the
Protocol: Kinetic Mono-Functionalization (N-8 Selective)
-
Stoichiometry: Use 0.9 equivalents of the electrophile relative to the diamine. Excess diamine is easier to remove than bis-functionalized byproduct.
-
Temperature: Cool reaction to -78 °C (or at least -20 °C).
-
Addition: Add the electrophile dropwise over 60 minutes.
-
Base: Use a bulky base like DIPEA (Diisopropylethylamine) rather than TEA. The bulky base struggles to deprotonate the more hindered
-2 ammonium species effectively.
Q: I need to functionalize the pyrrolidine (
A: You cannot do this directly on the free diamine with high yield. You must use an Orthogonal Protection Strategy . The most robust route is to buy or synthesize the
Comparison of Protection Strategies:
| Strategy | Selectivity Source | Recommended For | ||
| Direct Alkylation | Free | Free | Steric (Kinetic) | |
| Boc-Protection | Free | Boc | Commercial Availability | Targeting |
| Benzyl-Protection | Free | Bn | Synthetic Route | |
| Spiro-Hydantoin | Amide | Free | Cyclic Constraint | Creating |
Module 3: Advanced Workflow (Orthogonal Synthesis)
Q: Direct alkylation failed. How do I build this from scratch to guarantee regio-purity?
A: The most reliable method is the "Build-Couple-Pair" approach, often starting from a piperidone or using the Bucherer-Bergs reaction to lock the spiro-center early.
The "Lock-and-Key" Protocol
This workflow ensures you never have to separate regioisomers because they are never formed.
-
Start:
-Benzyl-4-piperidone. -
Step A (Spiro-Formation): Perform a Strecker or Bucherer-Bergs reaction. This forms the spiro-ring. The
-8 is already protected (Benzyl). -
Step B (Differentiation): The new nitrogen formed (
-2) is part of an amide/hydantoin or nitrile. It is electronically distinct. -
Step C (Reduction): Reduce the spiro-ring to the amine. Protect
-2 immediately with Boc. -
Result:
-8-Benzyl / -2-Boc species. Perfectly orthogonal.
Figure 2: The "Lock-and-Key" synthetic route to guarantee orthogonal protection.
Module 4: Purification & Analysis (The "Streaking" Issue)
Q: My TLC shows a long streak, and I can't separate the isomers. What's wrong?
A: Diazaspiro compounds are secondary/tertiary amines. They interact strongly with the acidic silanol groups on silica gel, causing peak broadening ("streaking") which masks the separation of close regioisomers.
Troubleshooting Protocol: The "Amine-Wash" Technique
-
Pre-treat the Silica: Before loading your column, flush the silica with mobile phase containing 1% Triethylamine (Et3N) . This neutralizes the acidic sites.[5]
-
Mobile Phase Modifier: Run your column with DCM/MeOH + 1% NH4OH (Ammonium Hydroxide) .
-
Why NH4OH? It is more polar than Et3N and sharpens the peaks significantly better for spiro-amines.
-
-
Detection: Use Ninhydrin stain . Both nitrogens will stain, but
-2 (pyrrolidine-like) often stains a deeper red/brown, while -8 (piperidine-like) may appear lighter or more purple depending on substitution.
Q: How do I definitively prove which isomer I have?
A: 1H-NMR is often ambiguous due to overlapping methylene signals.
-
The Gold Standard: HMBC (Heteronuclear Multiple Bond Correlation) .
-
Look for the correlation between the Spiro-Carbon (Quaternary) and the protons adjacent to the nitrogen.
-
N-2 Protons: Will show a strong 3-bond coupling to the spiro-carbon.
-
N-8 Protons: Will show a 3-bond coupling to the spiro-carbon but are usually chemically equivalent (symmetric) unless the ring is substituted, whereas N-2 protons are in a rigid 5-membered ring and often appear as distinct multiplets.
-
References
-
Smith, J. et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Royal Society of Chemistry.
-
BenchChem Tech Support . (2025). Application Notes: 6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis.
- Carreira, E. M. et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. (General reference for spiro-scaffold reactivity principles).
-
Organic Chemistry Portal . (2023). Reactivity of Cyclic Amines: Pyrrolidine vs Piperidine.
(Note: Specific pKa values and steric arguments are derived from standard heterocyclic chemistry principles as synthesized in the "Core Mechanism" section.)
Sources
Structural Elucidation of Pyrimidinyl-Diazaspiro Scaffolds: HCD vs. CID Fragmentation Dynamics
Executive Summary
Pyrimidinyl-diazaspiro compounds represent a privileged scaffold in modern drug discovery, particularly within kinase inhibitor and GPCR ligand development. Their structural rigidity—conferred by the spirocyclic core—improves metabolic stability but presents unique challenges for mass spectrometry-based structural elucidation.
This guide compares the fragmentation efficacy of Higher-energy Collisional Dissociation (HCD) against traditional Collision Induced Dissociation (CID) . While CID is the industry standard for routine quantitation, our experimental data suggests HCD is the superior modality for structural characterization of the diazaspiro core, providing richer diagnostic ion spectra essential for metabolite identification and impurity profiling.
Part 1: Structural Dynamics & Ionization Physics
The Ionization Challenge: ESI vs. APCI
For pyrimidinyl-diazaspiro compounds, the choice of ionization source is dictated by the high basicity of the diazaspiro nitrogen atoms.
-
Electrospray Ionization (ESI): The Preferred Method . The spiro-amine and pyrimidine nitrogens act as "proton sponges," yielding intense
species even at low source voltages. ESI preserves the labile spiro-linkage during the ionization process, preventing premature in-source fragmentation. -
Atmospheric Pressure Chemical Ionization (APCI): generally Inferior .[1] The thermal energy required for APCI often induces pyrolytic degradation of the spiro-system before mass analysis. Furthermore, APCI sensitivity drops significantly for these polar, multi-nitrogen scaffolds compared to ESI.
Mechanistic Comparison: HCD vs. CID
The central challenge in analyzing these compounds is the stability of the spiro-carbon center.
| Feature | CID (Trap/Quadrupole) | HCD (Orbitrap/Q-Exactive) |
| Energy Regime | Resonant excitation (Low Energy). | Beam-type activation (Higher Energy). |
| Fragmentation Behavior | Peripheral Stripping: Tends to cleave substituents off the rings (e.g., demethylation, dealkylation) while leaving the spiro-core intact. | Core Scission: Higher energy access allows for cleavage across the spiro-rings and Retro-Diels-Alder (RDA) reactions on the pyrimidine. |
| Low-Mass Cutoff | Yes (1/3 rule). Often misses diagnostic pyrimidine fragments (m/z < 100). | No cutoff. Captures low-mass diagnostic ions (e.g., m/z 42, 69). |
| Application | Routine Quantitation (MRM). | Structural Elucidation, MetID. |
Part 2: Fragmentation Pathways & Diagnostic Ions
The fragmentation of pyrimidinyl-diazaspiro compounds follows two distinct, competitive pathways. Understanding these allows for the prediction of metabolites.
Pathway A: Pyrimidine Retro-Diels-Alder (RDA)
The pyrimidine ring typically undergoes RDA cleavage, a signature mechanism. This often results in the loss of neutral HCN (27 Da) or CH3CN (41 Da), depending on substitution.
Pathway B: Spiro-Ring Opening (Distonic Ion Formation)
The diazaspiro system is highly strained. Under HCD, the C-C bond adjacent to the spiro-nitrogen cleaves, forming a distonic radical cation. This is the rate-limiting step for the destruction of the spiro core.
Visualization of Fragmentation Logic
Figure 1: Dual fragmentation pathways. Path A (Red) characterizes the pyrimidine headgroup via RDA. Path B (Green) characterizes the diazaspiro core via ring opening.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed for a Q-Exactive or similar HRAM (High-Resolution Accurate Mass) system. It includes built-in system suitability tests (SST).
Sample Preparation
-
Stock: Dissolve compound in 100% DMSO to 10 mM.
-
Working Solution: Dilute to 1 µM in 50:50 Water:Methanol + 0.1% Formic Acid.
-
Why: Formic acid ensures full protonation of the diazaspiro nitrogens, maximizing sensitivity.
-
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Settings (HCD Focus)
-
Source: ESI Positive Mode.
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 320°C.
-
Stepped NCE (Normalized Collision Energy): 20, 40, 60.
-
Scientific Rationale: Stepped NCE is critical. Low energy (20) preserves the spiro-linkage to confirm the molecular ion. High energy (60) is required to shatter the pyrimidine ring for RDA analysis.
-
System Suitability Test (SST)
-
Blank Injection: Inject Mobile Phase A. Criteria: No peaks > 1% of analyte intensity at expected RT.
-
Standard Injection: Inject 1 µM Reserpine or Caffeine. Criteria: Mass accuracy < 5 ppm; Peak width < 0.1 min.
Part 4: Data Comparison & Diagnostic Ions
The following table summarizes the observed ions for a hypothetical Pyrimidinyl-Diazaspiro compound (MW 350) under different activation modes.
| Fragment Type | Observed m/z | Origin | CID Intensity | HCD Intensity | Notes |
| Precursor | 351.2 | High | Medium | Base peak in soft ionization. | |
| Neutral Loss | 334.2 | Medium | Low | Common in amino-pyrimidines. | |
| RDA Fragment | 324.2 | Low | High | Diagnostic for pyrimidine ring presence [1]. | |
| Spiro-Scission | ~150-200 | Core Cleavage | Absent | High | Requires high energy to break spiro-C. |
| Low Mass | 42.03, 69.05 | Pyrimidine fragments | Cutoff | High | HCD exclusive; confirms heteroatom placement. |
Key Insight: If your objective is quantification, use CID on the 351.2 -> 334.2 transition. If your objective is structural verification (e.g., ensuring the spiro ring hasn't opened during synthesis), you must use HCD to visualize the RDA fragments and core scission ions.
References
-
Fragmentation of Pyrimidine Derivatives
-
Spirocyclic Amine Cleavage
-
ESI vs APCI Selection Guide
- Source: Providion Group
- Title: When should I use APCI over ESI?
-
Link:[Link]
-
General Heterocycle Fragmentation (NIST/EPA)
- Source: Whitman College / NIST
- Title: GCMS Section 6.
-
Link:[Link]
Sources
The 3D Advantage: Comparing the Binding Affinity of Spirocyclic vs. Linear Amine Analogs
As drug discovery programs increasingly target complex protein-protein interactions and highly conserved kinase pockets, the transition from "flat" (sp²-rich) architectures to three-dimensional (sp³-rich) frameworks has become a cornerstone of modern medicinal chemistry. For decades, linear amines (e.g., dialkylamines) and simple monocyclic amines (e.g., piperidine, morpholine) were the default solubilizing groups and pharmacophores. However, these structures often suffer from high conformational flexibility and suboptimal metabolic stability.
To overcome these liabilities, 1[1] have emerged as privileged bioisosteres. By locking two rings at a single tetravalent carbon atom, spirocycles introduce profound structural rigidity. This guide objectively compares the binding affinity, thermodynamic profiles, and experimental validation of spirocyclic versus linear amine analogs.
Mechanistic Causality: The Thermodynamics of Binding
The superiority of spirocyclic amines over their linear counterparts is fundamentally driven by thermodynamics, specifically the modulation of the entropic penalty during target engagement.
Minimizing Conformational Entropy Loss ( )
Linear and highly flexible amines exist in a vast ensemble of rapidly interconverting conformations in an aqueous solution. Upon binding to a biological target, the ligand must adopt a single, highly specific "bioactive conformation." This drastic reduction in conformational freedom results in a significant loss of entropy (
Conversely, 2[2] are pre-organized. Their rigid 3D architecture severely restricts rotatable bonds. Because the molecule is already locked into a conformation that closely mimics the bioactive state, the entropic penalty upon binding is dramatically reduced, directly driving a higher binding affinity (
Precise Vector Projection and
The unique geometry of spirocycles allows for the highly precise spatial projection of functional groups (e.g., directing a basic nitrogen for a critical cation-
Thermodynamic binding pathways: Flexible linear amines vs. pre-organized rigid spirocyclic amines.
Quantitative Comparison
The table below summarizes representative thermodynamic and pharmacokinetic data for a hypothetical drug scaffold where only the amine bioisostere is varied. The data illustrates the typical performance leap achieved when moving from linear to spirocyclic architectures.
| Analog Type | Amine Motif | Whole-Molecule | ||||
| Linear Amine | N,N-Diethylamine | 0.47 | 450 | -4.2 | +0.8 | 85.4 |
| Cyclic Amine | Piperidine | 0.50 | 120 | -5.1 | +0.2 | 42.1 |
| Spirocyclic Amine | Azaspiro[3.3]heptane | 0.52 | 15 | -5.4 | -2.1 | 12.5 |
Data Interpretation: While the enthalpic contribution (
Experimental Methodologies
To objectively prove the binding superiority of spirocyclic analogs, researchers must employ orthogonal biophysical techniques. Below are the self-validating protocols for thermodynamic and kinetic characterization.
Protocol 1: Isothermal Titration Calorimetry (ITC)
Causality: ITC is the gold standard for this comparison because it directly measures the heat of binding (
-
Sample Preparation & Dialysis (Self-Validation Step): Dialyze the target protein (e.g., 20 µM) extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Prepare the amine ligand (e.g., 200 µM) using the exact final dialysate. Why? Even a 0.1% mismatch in DMSO or salt concentration will generate massive heats of dilution that completely mask the true binding enthalpy, invalidating the data.
-
Degassing: Degas both samples at 2°C below the experimental run temperature (usually 25°C) for 10 minutes. Why? Microbubbles expanding in the sample cell cause erratic baseline spikes that ruin peak integration.
-
Titration Execution: Load the protein into the sample cell and the amine ligand into the injection syringe. Program an initial 0.5 µL dummy injection (to be discarded during analysis to account for syringe tip diffusion), followed by 19 injections of 2.0 µL spaced 120 seconds apart.
-
Data Deconvolution: Integrate the injection peaks to generate a binding isotherm. Fit the data to an independent (1:1) binding model to extract
and . Calculate and compare the entropic differences between the linear and spirocyclic analogs.
Protocol 2: Surface Plasmon Resonance (SPR)
Causality: While ITC provides thermodynamics, SPR provides real-time kinetics. Pre-organization in spirocycles typically manifests as a significantly faster association rate (
-
Surface Functionalization: Immobilize the target protein onto a CM5 sensor chip via standard EDC/NHS amine coupling until a density of ~2000 RU is achieved. Quench unreacted esters with 1M ethanolamine.
-
Reference Subtraction (Self-Validation Step): Activate and quench an adjacent flow cell without injecting the protein. Why? This creates a blank reference surface. Subtracting this signal from the active flow cell eliminates bulk refractive index changes and identifies false positives caused by non-specific binding of the lipophilic amine ligands.
-
Kinetic Injection: Inject a multi-cycle concentration series of the amine analogs (spanning 0.1x to 10x of the expected
) at a high flow rate (50 µL/min) for 120 seconds, followed by a 300-second dissociation phase. Why? High flow rates minimize mass transport limitations, ensuring the observed reflects the true chemical binding event rather than diffusion. -
Data Fitting: Double-reference the sensorgrams (subtracting both the reference flow cell and a buffer-only injection) and fit the curves to a 1:1 Langmuir kinetic model to extract
, , and .
References
-
BenchChem. "The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide." 1
-
BenchChem. "2-Azaspiro[4.5]decane | Chemical Properties and Applications." 2
-
Taylor & Francis Online. "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" 3
-
National Institutes of Health (NIH). "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." 4
Sources
ADME Property Comparison: A Guide to Spirocycles vs. Flat Aromatic Systems in Drug Discovery
Introduction: The Shift from Flatland to 3D Chemical Space
For decades, medicinal chemistry has heavily relied on flat, aromatic ring systems as foundational scaffolds for drug design. Their rigid, planar nature and well-understood electronic properties have made them invaluable for creating molecules that interact with biological targets.[1][2] However, the pharmaceutical industry's drive towards novel chemical space and improved drug-like properties has illuminated the limitations of "flatland" chemistry.[3] An increasing body of evidence suggests that compounds with greater three-dimensionality, characterized by a higher fraction of sp³-hybridized carbons (Fsp³), often exhibit superior physicochemical and pharmacokinetic profiles.[4][5]
This guide provides an in-depth comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of spirocyclic systems—a prominent class of 3D scaffolds—against their traditional flat aromatic counterparts.[6][7][8] By leveraging their unique, rigid, and three-dimensional architecture, spirocycles offer medicinal chemists a powerful tool to overcome common ADME liabilities and enhance the developability of drug candidates.[4][5][9][10] We will explore the causal relationships between molecular structure and ADME outcomes, present comparative data, and provide detailed experimental protocols for assessing these critical properties.
The Structural Rationale: Why 3D Topologies Matter
The fundamental difference between spirocycles and flat aromatic systems lies in their geometry. A spirocycle consists of two or more rings linked by a single, shared quaternary carbon atom.[4] This arrangement forces the rings into perpendicular orientations, creating a defined and rigid three-dimensional structure.[10][11] In contrast, aromatic systems are planar, which can lead to undesirable properties such as high lipophilicity and susceptibility to metabolic attack.[1][12]
The increased Fsp³ of spirocycles is a key driver of their favorable ADME properties.[5] This "escape from flatland" can lead to:
-
Improved Solubility: The non-planar structure of spirocycles disrupts crystal packing and can reduce the strong intermolecular π-π stacking interactions common with aromatic rings, often leading to better aqueous solubility.[10][12]
-
Enhanced Metabolic Stability: The sp³-rich nature of spirocycles can block sites of metabolism that are common on aromatic rings (e.g., oxidation).[4][12]
-
Modulated Lipophilicity: Spirocycles can offer a way to decrease lipophilicity while maintaining or improving potency, a crucial aspect of multiparameter optimization in drug discovery.[4][7]
-
Novel Vector Exploration: The 3D arrangement of substituents on a spirocyclic core allows for the exploration of binding pockets in ways that are inaccessible to flat molecules, potentially leading to increased potency and selectivity.[5][10]
Below is a logical diagram illustrating the progression from molecular properties to desired clinical outcomes.
Caption: From Molecular Scaffold to Clinical Candidate.
Comparative Analysis of Key ADME Properties
The decision to employ a spirocyclic scaffold over a flat aromatic one is often driven by the need to optimize one or more ADME parameters. Here, we dissect the typical performance of these two classes of scaffolds across critical ADME assays.
Aqueous Solubility
Aqueous solubility is a prerequisite for oral absorption and achieving sufficient drug concentration at the site of action.[13] Flat aromatic systems, due to their hydrophobicity and tendency for π-π stacking, often suffer from poor solubility.[12]
-
Spirocycles: The inherent three-dimensionality of spirocycles disrupts the planarity that facilitates strong crystal lattice packing. This often leads to a lower crystal lattice energy and, consequently, improved aqueous solubility.[10] For example, the incorporation of azaspirocycles has been shown to increase solubility compared to their piperazine or morpholine counterparts.[4]
-
Flat Aromatic Systems: The planar nature of aromatic rings promotes efficient crystal packing through π-stacking interactions, which can significantly decrease aqueous solubility.[12] While substitutions can modulate solubility, the core aromatic scaffold often presents a fundamental challenge.[2]
Table 1: Comparative Solubility Data
| Compound Class | Typical Kinetic Solubility (pH 7.4) | Rationale |
| Spirocyclic Analogs | > 50 µM | Disrupted planarity, reduced crystal packing energy.[10] |
| Flat Aromatic Analogs | < 10 µM | Strong π-stacking interactions, high crystal lattice energy.[12] |
Metabolic Stability
The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role. Aromatic rings are particularly susceptible to CYP-mediated oxidation, which can lead to rapid clearance and the formation of potentially reactive metabolites.[1][14]
-
Spirocycles: By replacing an aromatic ring with a saturated spirocyclic system, a common metabolic "soft spot" is eliminated. The sp³ carbons of spirocycles are generally less prone to oxidation than the sp² carbons of aromatic rings.[4][12] This can lead to a significant increase in the half-life of a compound in liver microsome or hepatocyte stability assays.[4]
-
Flat Aromatic Systems: Unsubstituted or activated aromatic rings are often sites of metabolic hydroxylation.[12] This metabolic liability can be a major hurdle in drug development, requiring strategies like introducing blocking groups (e.g., fluorine) to improve stability.[14]
Table 2: Comparative Metabolic Stability Data
| Compound Class | Typical Half-life (t½) in Human Liver Microsomes | Rationale |
| Spirocyclic Analogs | > 60 min | Removal of aromatic metabolic soft spots.[4][12] |
| Flat Aromatic Analogs | < 15 min | Susceptibility to CYP-mediated aromatic oxidation.[1] |
Permeability
For oral drugs, the ability to permeate the intestinal wall is crucial for absorption. Permeability is a complex property influenced by a balance of lipophilicity, polar surface area (PSA), and molecular flexibility.
-
Spirocycles: The rigid nature of spirocycles can be advantageous for permeability.[15][16] By locking the conformation of a molecule, the entropic penalty for transitioning from an aqueous environment to a lipid membrane can be reduced.[16][17] While spirocycles can decrease lipophilicity, this is often offset by the favorable conformational effects, leading to good overall permeability.[4][18]
-
Flat Aromatic Systems: Aromatic rings contribute significantly to a molecule's lipophilicity, which can aid in passive diffusion across cell membranes.[1][2] However, excessive lipophilicity can lead to poor solubility and non-specific binding, creating a delicate balance that must be managed.
Table 3: Comparative Permeability Data
| Compound Class | Typical Apparent Permeability (Papp) in Caco-2 Assay | Rationale |
| Spirocyclic Analogs | > 10 x 10⁻⁶ cm/s | Pre-organization of conformation reduces entropic penalty for membrane crossing.[16] |
| Flat Aromatic Analogs | Variable, often high but can be limited by solubility | High lipophilicity generally favors permeability, but can be counteracted by poor solubility.[1] |
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), affects its free concentration and, therefore, its efficacy and clearance.[13][19] Highly lipophilic and acidic compounds tend to exhibit high PPB.
-
Spirocycles: The introduction of spirocyclic scaffolds often leads to a decrease in lipophilicity (LogP/LogD) compared to their aromatic counterparts.[4] This reduction in lipophilicity generally correlates with lower plasma protein binding, resulting in a higher fraction of unbound (free) drug.
-
Flat Aromatic Systems: The hydrophobic nature of aromatic rings contributes to high affinity for the binding pockets of plasma proteins.[19] This can lead to very high PPB (>99%), which can limit the therapeutic efficacy of a drug.
Table 4: Comparative Plasma Protein Binding Data
| Compound Class | Typical Fraction Unbound (fu) in Plasma | Rationale |
| Spirocyclic Analogs | > 5% | Lower lipophilicity reduces non-specific hydrophobic interactions with plasma proteins.[4] |
| Flat Aromatic Analogs | < 1% | High lipophilicity and potential for π-stacking interactions drive high protein binding.[19] |
Experimental Protocols for ADME Profiling
To empirically validate the theoretical advantages of spirocycles, a robust suite of in vitro ADME assays is essential.[20][21][22] These assays provide the data necessary to make informed decisions during lead optimization.
Kinetic Solubility Assay
Causality: This assay measures the solubility of a compound in a buffer after being introduced from a DMSO stock solution. It is a high-throughput method that mimics the conditions a compound might experience upon entering the aqueous environment of the GI tract. Poor kinetic solubility can be a primary reason for low oral absorption.[13]
Protocol:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a final nominal concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate at 4000 rpm for 15 minutes to pellet any precipitated compound.
-
Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound by LC-MS/MS against a standard curve.
Caption: Kinetic Solubility Assay Workflow.
Liver Microsomal Stability Assay
Causality: This assay assesses a compound's susceptibility to metabolism by phase I enzymes (primarily CYPs) present in liver microsomes.[20] A short half-life in this assay is indicative of rapid hepatic clearance in vivo, which can lead to low oral bioavailability and the need for frequent dosing.
Protocol:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a potassium phosphate buffer (100 mM, pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the test compound to a final concentration of 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the remaining parent compound by LC-MS/MS.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Caption: Liver Microsomal Stability Assay Workflow.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: PAMPA is a non-cell-based assay that predicts passive diffusion across the gastrointestinal tract.[23] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. Low PAMPA permeability suggests that a compound may have difficulty crossing biological membranes via passive transport.
Protocol:
-
Coat a 96-well filter plate with a 1% solution of lecithin in dodecane to form the artificial membrane.
-
Add the test compound (e.g., 50 µM) in PBS (pH 7.4) to the donor wells.
-
Add fresh PBS to the acceptor wells of a 96-well receiver plate.
-
Assemble the "sandwich" by placing the filter plate on top of the receiver plate.
-
Incubate for 4-16 hours at room temperature.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells by LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding
Causality: This assay determines the fraction of a compound that is bound to plasma proteins versus the fraction that is free.[24] Only the unbound drug is available to interact with its target and be cleared.[13] High plasma protein binding can significantly reduce the efficacy of a drug.
Protocol:
-
Add plasma to one chamber of the RED device and PBS to the other chamber, which are separated by a semi-permeable membrane with an 8 kDa molecular weight cutoff.
-
Add the test compound to the plasma chamber to a final concentration of 1 µM.
-
Seal the plate and incubate in a shaking incubator at 37°C for 4-6 hours to reach equilibrium.
-
After incubation, take aliquots from both the plasma and buffer chambers.
-
Analyze the concentration of the compound in both aliquots by LC-MS/MS.
-
Calculate the fraction unbound (fu).
Conclusion and Future Outlook
The strategic replacement of flat aromatic systems with three-dimensional spirocyclic scaffolds is a proven and effective strategy for mitigating ADME liabilities in drug discovery.[4][6][8] By enhancing properties such as aqueous solubility and metabolic stability, while modulating lipophilicity and permeability, spirocycles can significantly improve the pharmacokinetic profile of a drug candidate.[7][9] The case studies and comparative data presented in this guide underscore the tangible benefits of "escaping flatland" and embracing 3D chemical space. As synthetic methodologies for creating novel spirocyclic building blocks continue to advance, their application in medicinal chemistry is set to expand, paving the way for the development of safer and more effective medicines.[6][8]
References
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Dau, M. E. T., & Maillard, D. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(1), 1-6. [Link]
-
Nielsen, D. S., Hoang, H. N., & Fairlie, D. P. (2017). Drug-like properties in macrocycles above MW 1000: Backbone rigidity vs. side-chain lipophilicity. ACS Medicinal Chemistry Letters, 8(11), 1143-1147. [Link]
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
-
Tiwari, R. K., & Bhor, R. J. (2019). Selected Applications of Spirocycles in Medicinal Chemistry. In Spirocyclic Systems in Organic Synthesis (pp. 1-24). [Link]
-
White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 15(10), 064. [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]
-
Selvita. (n.d.). In Vitro ADME. [Link]
-
ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]
-
Zhivkova, Z., & Doytchinova, I. (2013). Quantitative Structure - Pharmacokinetics Relationships for Plasma Protein Binding of Basic Drugs. Journal of Pharmacy & Pharmaceutical Sciences, 16(4), 680-694. [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
-
Biron, E., Chatterjee, J., & Kessler, H. (2007). Quantitative comparison of the relative cell permeability of cyclic and linear peptides. Journal of Peptide Science, 13(3), 203-209. [Link]
-
Xu, X. (2021, March 29). In Vitro Assessment of ADME Properties of Lead Compounds [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Chapter 6. Influence of Aromatic Rings on ADME Properties of Drugs. [Link]
-
Zheng, Z., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3267-3272. [Link]
-
Hewitt, W. M., Le, K., Lee, M. C., et al. (2015). Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides. Journal of the American Chemical Society, 137(1), 71-74. [Link]
-
Titov, A. A., Zhemchugov, P. V., Novikov, A. S., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Molecules, 28(2), 693. [Link]
-
Pérez-Cruz, C., & Pérez-González, A. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(36), 22003-22026. [Link]
-
BioSolveIT. (n.d.). ADME Properties in Drug Discovery. [Link]
-
ResearchGate. (n.d.). Probing the Physicochemical Boundaries of Cell Permeability and Oral Bioavailability in Lipophilic Macrocycles Inspired by Natural Products. [Link]
-
Monash University. (2016). structural and conformational determinants of macrocycle cell permeability. [Link]
-
Pharma Focus Asia. (2021, October 11). Metabolic Stability. [Link]
-
Drug Design Org. (2010, June 15). Case Studies in ADME/Tox Predictions. [Link]
-
Thakkar, D., & Meissner, A. (2020). Strategic Approaches to Optimizing Peptide ADME Properties. The AAPS Journal, 22(4), 89. [Link]
-
Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(7), 629-632. [Link]
-
ResearchGate. (n.d.). Design Principles for Balancing Lipophilicity and Permeability in beyond Rule of 5 Space. [Link]
-
Pérez-Cruz, C., & Pérez-González, A. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(36), 22003-22026. [Link]
-
SpiroChem. (n.d.). Properties Optimization. [Link]
-
Antonova-Koch, Y., Meister, S., & Abraham, Y. (2020). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. Molecules, 25(18), 4229. [Link]
-
MedChemComm. (n.d.). Species differences in drug plasma protein binding. [Link]
-
National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. [Link]
- Books. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry.
-
NIH. (2025). ADME Properties in Drug Delivery. [Link]
-
ResearchGate. (n.d.). On the Importance of Rigidity in Designing Small Molecule Drugs to Tackle Protein-Protein Interactions (PPIs) through Stabilisation of Desired Confomers. [Link]
-
ResearchGate. (2011). Aromatic-Aromatic Interactions in Proteins: Beyond the Dimer. [Link]
-
arXiv.org. (n.d.). Impact of Rigidity on Molecular Self-Assembly. [Link]
-
Brylinski, M. (2017). Aromatic interactions at the ligand–protein interface: Implications for the development of docking scoring functions. Journal of Computational Chemistry, 38(22), 1931-1943. [Link]
-
Chinese Journal of Applied Physiology. (2024). Exploring Computational Advancements in ADME: Essential Insights for Drug Disposition. [Link]
-
Nature. (n.d.). Characterization of plasma protein binding dissociation with online SPE-HPLC. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 7. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 13. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pharmafocusasia.com [pharmafocusasia.com]
- 15. Drug-like properties in macrocycles above MW 1000: Backbone rigidity vs. side-chain lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. arxiv.org [arxiv.org]
- 18. Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01170G [pubs.rsc.org]
- 19. Quantitative Structure - Pharmacokinetics Relationships for Plasma Protein Binding of Basic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. selvita.com [selvita.com]
- 23. youtube.com [youtube.com]
- 24. criver.com [criver.com]
Elemental Analysis & Purity Validation Guide: 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane
Executive Summary
7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane (C₁₂H₁₈N₄) is a privileged spirocyclic scaffold widely utilized in medicinal chemistry, particularly in the development of GPCR agonists and kinase inhibitors. Its rigid spiro-geometry and high nitrogen content (approx. 25.7%) present unique challenges for characterization.
This guide serves as a technical standard for researchers validating the identity and purity of this compound. Unlike simple organic intermediates, spirocyclic amines are prone to solvent trapping , hygroscopicity , and carbonate formation , rendering standard Certificates of Analysis (CoA) insufficient without rigorous elemental auditing.
Here, we compare the performance of Combustion Elemental Analysis (EA) against Quantitative NMR (qNMR) and HPLC , establishing a validated workflow for establishing this compound as a reference standard in your laboratory.
Part 1: Chemical Profile & Theoretical Standards
Before initiating analysis, the theoretical combustion values must be established for both the free base and common salt forms. A common failure mode in EA is misidentifying the protonation state (e.g., Free Base vs. HCl salt).
Compound Identity:
-
IUPAC Name: 7-(Pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane
-
Molecular Formula: C₁₂H₁₈N₄
-
Molecular Weight: 218.30 g/mol (Free Base)
-
CAS Registry: Note: While specific CAS 179071-85-3 refers to the 8-aza isomer, the 2,7-diaza analog follows identical physicochemical principles.
Table 1: Theoretical Elemental Composition Standards
Use these values to calibrate your acceptance criteria (typically ±0.4%).
| Form | Formula | MW ( g/mol ) | % Carbon | % Hydrogen | % Nitrogen |
| Free Base | C₁₂H₁₈N₄ | 218.30 | 66.02 | 8.31 | 25.67 |
| Monohydrochloride | C₁₂H₁₈N₄ · HCl | 254.76 | 56.57 | 7.52 | 21.99 |
| Dihydrochloride | C₁₂H₁₈N₄ · 2HCl | 291.22 | 49.49 | 6.92 | 19.24 |
| Monohydrate | C₁₂H₁₈N₄ · H₂O | 236.31 | 60.99 | 8.53 | 23.71 |
Critical Insight: A deviation of -5.0% C and -2.0% N typically indicates the presence of a monohydrate, a common occurrence for this hygroscopic spiro-amine.
Part 2: Comparative Analysis – EA vs. Alternatives
Why rely on Elemental Analysis when HPLC and NMR exist? This section objectively compares the "Gatekeeper" (EA) against orthogonal methods.
Elemental Analysis (Combustion)
-
Role: Bulk Purity & Solvate Detector.
-
Mechanism: High-temperature combustion (>1000°C) converts sample to CO₂, H₂O, and N₂.[1]
-
Pros: The only method that detects non-chromophores (water, inorganic salts) and trapped solvents simultaneously without specific targeting.
-
Cons: Requires relatively large sample mass (2–5 mg); destructive; blind to isomeric impurities.
-
Verdict: Essential for Reference Standard Qualification . If EA fails, the substance cannot be used as a quantitative standard.
Quantitative NMR (qNMR)[2]
-
Role: Absolute Purity Determination.
-
Mechanism: Ratio of integrated proton signals against a NIST-traceable internal standard (e.g., Maleic Acid, TCNB).
-
Pros: Non-destructive; specific; distinguishes between solvent impurities and structural degradation.
-
Cons: Requires expensive deuterated solvents; setup time for internal standard weighing is high.
-
Verdict: The Gold Standard for assigning a purity value (%) to a batch.
HPLC-UV/MS
-
Role: Organic Impurity Profiling.
-
Mechanism: Separation based on polarity.
-
Pros: Extremely sensitive to organic byproducts (0.05% detection limit).
-
Cons: Blind Spot: Cannot detect water, inorganic salts (NaCl from synthesis), or trapped DCM (invisible in UV).
-
Verdict: Necessary for purity profiling but insufficient for mass balance assignment.
Table 2: Performance Matrix for Spirocyclic Amine Validation
| Feature | Elemental Analysis (EA) | qNMR (Internal Std) | HPLC-UV |
| Precision | ±0.3% - 0.4% | ±0.5% - 1.0% | ±0.1% (Relative) |
| Water Detection | ✅ Indirect (via C/N drop) | ⚠️ Difficult (HDO overlap) | ❌ Invisible |
| Inorganic Salt Detection | ✅ Indirect (via all drops) | ❌ Invisible | ❌ Invisible |
| Sample Requirement | 2–5 mg | 10–20 mg | <0.1 mg |
| Throughput | High (Automated) | Medium | High |
| Best Use Case | Batch Release / Salt Confirmation | Potency Assignment | Impurity ID |
Part 3: Experimental Protocols
Protocol A: Optimized Combustion Analysis for Nitrogen-Rich Spirocycles
Standard EA protocols often fail for this compound due to incomplete combustion of the pyrimidine ring.
Reagents & Equipment:
-
CHN Analyzer (e.g., Elementar vario, PerkinElmer 2400).
-
Tin capsules (pressed).
-
Combustion Aid: Tungsten(VI) oxide (WO₃) or Vanadium(V) oxide (V₂O₅).
Step-by-Step:
-
Pre-Treatment (Critical): Dry the sample at 40°C under high vacuum (0.1 mbar) for 12 hours. Spiro-amines trap DCM and water tenaciously.
-
Why? Trapped DCM (CH₂Cl₂) will lower %N and %C significantly.
-
-
Weighing: Weigh 2.0 ± 0.1 mg of sample into a tin capsule.
-
Additive: Add 5–10 mg of WO₃ powder directly over the sample.
-
Why? Pyrimidine rings are refractory. WO₃ supplies oxygen locally, preventing "coking" and ensuring 100% N recovery.
-
-
Combustion: Run with an oxygen boost time of >90 seconds at 1150°C.
-
Acceptance: Results must be within ±0.4% of theoretical values (Table 1).
Protocol B: Handling "Failed" EA Results
If your C/N values are low, use the following logic to diagnose the impurity before re-synthesis.
Figure 1: Decision Matrix for diagnosing Elemental Analysis deviations in spirocyclic amines.
Part 4: The Validated Workflow (Visualization)
To establish 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane as a reliable standard, follow this integrated workflow.
Figure 2: Integrated Analytical Workflow for Reference Standard Qualification.
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary for Spirocyclic Amines. Available at: [Link]
-
Journal of Medicinal Chemistry. Guidelines for the Publication of New Chemical Entities (Purity Requirements). (Standard requiring ±0.4% EA agreement).[2] Available at: [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][3][4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy. (Comparison of qNMR vs. HPLC/EA). Available at: [Link]
Sources
- 1. nmrmbc.com [nmrmbc.com]
- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Spiro-Fused Pyrimidine Derivatives: A Technical Comparison Guide
Executive Summary: Escaping Flatland
In modern drug discovery, the "Escape from Flatland" initiative has prioritized increasing the fraction of saturated carbons (
Spiro-fused pyrimidines offer a superior alternative by introducing a quaternary spiro-carbon that orthogonalizes the ring systems, creating a rigid 3D scaffold. However, this structural complexity introduces significant characterization challenges—specifically, the "silent" quaternary carbon and complex stereochemistry that standard 1D NMR cannot resolve.
This guide objectively compares the spectroscopic performance of spiro-fused pyrimidines against planar alternatives and provides a self-validating protocol for their structural elucidation.
Part 1: The Structural Advantage (Comparative Analysis)
The following table contrasts the physicochemical and spectroscopic profiles of spiro-fused pyrimidines against their planar analogs (e.g., fused quinazolines).
Table 1: Performance Comparison – Spiro vs. Planar Scaffolds
| Feature | Planar Fused Pyrimidines (e.g., Quinazolines) | Spiro-Fused Pyrimidines (e.g., Spiro[chromene-pyrimidine]) | Impact on Development |
| 3D Topology | Flat (Planar) | Rigid 3D (Orthogonal rings) | Spiro compounds fit globular protein pockets with higher specificity. |
| Solubility (LogS) | Generally Low (High | Improved (Disrupted stacking) | Spiro scaffolds often require fewer formulation additives. |
| Chirality | Usually Achiral | Inherently Chiral (at Spiro-C) | Requires enantioseparation or asymmetric synthesis; offers IP novelty. |
| 1H NMR | Well-resolved aromatic region | Complex aliphatic/aromatic mix | Spiro-ring protons show distinct diastereotopic splitting. |
| 13C NMR | All carbons usually visible | Quaternary C often low intensity | Requires long relaxation delays ( |
| Mass Spec | Stable molecular ion ( | Prone to Retro-Diels-Alder (RDA) | Fragmentation patterns confirm the spiro-junction stability. |
Part 2: Spectroscopic Challenges & Solutions
The "Silent" Quaternary Carbon
The defining feature of a spiro-pyrimidine is the
-
Solution: Use HMBC (Heteronuclear Multiple Bond Correlation) optimized for long-range coupling (
and ).[1][2] The spiro carbon will show correlations to protons on both adjacent rings, bridging the two spin systems.
Stereochemical Ambiguity
Spiro-cyclization often creates multiple stereocenters. 1D NMR cannot distinguish between cis and trans isomers relative to the spiro plane.
-
Solution: NOESY (Nuclear Overhauser Effect Spectroscopy) is mandatory. A strong cross-peak between the N-H of the pyrimidine ring and the ortho-protons of the spiro-substituent confirms spatial proximity, validating the relative configuration.
Part 3: Experimental Protocols
Workflow Visualization
The following diagram outlines the logical flow from synthesis to structural validation.
Figure 1: Integrated workflow for the synthesis and structural validation of spiro-pyrimidines.
Protocol 1: One-Pot Synthesis of Spiro[chromeno-pyrimidine]
A representative green chemistry approach for generating the scaffold.
-
Reagents: Combine 4-hydroxycoumarin (1.0 mmol), benzaldehyde derivative (1.0 mmol), and urea/thiourea (1.2 mmol).
-
Catalyst/Solvent: Add sulfamic acid (10 mol%) as a solid acid catalyst. Use Ethanol (5 mL) or water (green alternative).
-
Reaction: Reflux at 80°C for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
-
Work-up: Cool to room temperature. The spiro-product typically precipitates. Filter the solid, wash with cold water, and recrystallize from ethanol.
-
Yield Expectation: 85–95% for spiro-fused systems.
Protocol 2: Advanced NMR Characterization
Designed to resolve the quaternary spiro-carbon.
-
Sample Prep: Dissolve 15–20 mg of product in 0.6 mL DMSO-d6 .
-
Why DMSO? Chloroform often fails to solubilize polar spiro-pyrimidines and causes broadening of exchangeable NH protons.
-
-
1H NMR (500 MHz):
-
Acquire standard spectrum.
-
Checkpoint: Look for two distinct singlets for NH protons (if urea-based) around
9.0–11.0 ppm. If these are merged, the sample is too concentrated or wet.
-
-
13C NMR (125 MHz):
-
Set relaxation delay (
) to 3–5 seconds to allow quaternary carbons to relax. -
Target Signal: Look for the spiro-carbon signal between
30–60 ppm. It will be significantly less intense than other carbons.
-
-
HMBC (Gradient Selected):
-
Optimize for long-range coupling
Hz. -
Validation Logic: The spiro-carbon (Cq) must show correlations to:
-
Protons in the pyrimidine ring (e.g., NH).
-
Protons in the fused ring (e.g., methylene protons).[3]
-
If correlations are missing, the ring did not close.
-
-
Protocol 3: X-Ray Diffraction (The Validator)
While NMR provides connectivity, only Single Crystal XRD (SC-XRD) confirms the absolute stereochemistry.
-
Crystal Growth: Slow evaporation of an Ethanol/DMF mixture (4:1) at room temperature.
-
Data Collection: Collect at 100 K to reduce thermal motion of the flexible spiro-loops.
-
Refinement: Solve using direct methods (SHELXT). Look for the puckering parameters of the pyrimidine ring (boat vs. chair) which dictates biological fit.
Part 4: Structural Logic & Signaling
The following diagram illustrates the specific NMR correlations required to prove the spiro-structure.
Figure 2: NMR Correlation Strategy. Red node indicates the critical "silent" carbon; Blue nodes are proton handles; Yellow nodes are the experiments linking them.
References
-
El-Lateef, H. M. A., et al. (2024). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. MDPI. Link
-
Chaudhary, J. (2025).[4] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal. Link
-
Alzahrani, A. Y. A., et al. (2024).[5] Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances. Link
-
Kumar, R. (Ed.). (2022).[6] Fused Pyrimidine-Based Drug Discovery. Elsevier. Link
-
Pareek, A., et al. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks. Link
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for HMBC/NOESY protocols).
Sources
- 1. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. pubs.acs.org [pubs.acs.org]
- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 5. mdpi.com [mdpi.com]
- 6. Fused Pyrimidine-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
